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  • Product: (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide
  • CAS: 88382-99-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Metabolism of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in Liver Microsomes

This guide provides a comprehensive technical overview and a detailed experimental framework for investigating the in vitro metabolism of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide using liver microsomes. It is int...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and a detailed experimental framework for investigating the in vitro metabolism of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide using liver microsomes. It is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Vitro Metabolism Studies

In the early phases of drug discovery and development, understanding a compound's metabolic fate is paramount.[1] The metabolic stability of a new chemical entity (NCE) directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy, or the formation of toxic metabolites.[1]

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is an N-substituted acetamide derivative. The presence of a methoxymethyl group, a phenylethyl moiety, and an acetamide core suggests several potential sites for metabolic modification. The methoxy group is a common feature in many drugs and can influence binding, physicochemical properties, and metabolic pathways.[3][4] The phenylethyl group is susceptible to aromatic hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[5]

Liver microsomes are a subcellular fraction isolated from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[6][7][8] They are a widely used in vitro tool for assessing the metabolic stability of compounds due to their ease of use, cost-effectiveness, and suitability for high-throughput screening.[8] By incubating the test compound with liver microsomes in the presence of necessary cofactors, we can identify the primary metabolites and determine the rate of metabolism.[6] This information is crucial for predicting in vivo hepatic clearance.[6]

This guide will delineate the principles behind in vitro metabolism studies, provide a detailed experimental protocol for assessing the metabolism of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, and discuss the interpretation of potential results.

Principles of In Vitro Metabolism in Liver Microsomes

The core of an in vitro metabolism study using liver microsomes is to recreate the enzymatic environment of the liver in a controlled laboratory setting. The primary enzymes of interest are the cytochrome P450s, a superfamily of heme-containing monooxygenases that are responsible for the metabolism of a vast number of drugs.[9][10][11]

The general reaction catalyzed by CYPs involves the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water. This process requires a cofactor, β-nicotinamide adenine dinucleotide phosphate (NADPH), which provides the necessary reducing equivalents.[6][12]

Common metabolic reactions catalyzed by CYPs include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group, often on an aromatic ring or aliphatic chain.[5][11]

  • O-dealkylation: Removal of an alkyl group from an ether, such as the methoxy group in our target compound.[5]

  • N-dealkylation: Removal of an alkyl group from an amine.[13]

  • Oxidation: Conversion of functional groups, such as an alcohol to an aldehyde or ketone.

By measuring the disappearance of the parent compound over time or the appearance of metabolites, we can determine the intrinsic clearance of the compound.[1][2]

Predicted Metabolic Pathways for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Based on the structure of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, several metabolic pathways can be predicted. The following Graphviz diagram illustrates these potential biotransformations.

G parent (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (Parent Compound) m1 Aromatic Hydroxylation (M1) parent->m1 CYP-mediated m2 O-Demethylation (M2) parent->m2 CYP-mediated m3 N-Deacetylation (M3) parent->m3 Amidases m4 Benzylic Hydroxylation (M4) parent->m4 CYP-mediated G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Thaw HLM on ice D Pre-incubate HLM, buffer, and test compound at 37°C A->D B Prepare buffer and test compound solutions B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH C->E D->E F Incubate at 37°C with gentle agitation E->F G Aliquots taken at specified time points F->G H Terminate reaction with cold Acetonitrile G->H I Centrifuge to precipitate protein H->I J Transfer supernatant for LC-MS/MS analysis I->J

Caption: Experimental workflow for the in vitro metabolism assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute it in the phosphate buffer to the desired final concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, the test compound solution, and the human liver microsomes. [14]The final microsomal protein concentration should be optimized, but a common starting point is 0.5-1.0 mg/mL. [14][15] * Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. [15][16] * Initiate the metabolic reaction by adding the NADPH regenerating system. [14][15]The final volume of the incubation mixture is typically 200-500 µL.

    • Incubate at 37°C with gentle agitation. [14]

  • Time-Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture. [6][16] * Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the aliquot volume). [16]This step also serves to precipitate the microsomal proteins.

    • Include control incubations: a "time 0" sample, a sample without NADPH to check for non-enzymatic degradation, and a sample with heat-inactivated microsomes. [14]

  • Sample Preparation for Analysis:

    • Vortex the terminated samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. [16] * Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis. [16]

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. [2][17][18]LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity, allowing for the quantification of the parent compound and the identification of metabolites. [18] * Develop a suitable LC method to achieve chromatographic separation of the parent compound from its potential metabolites.

    • Optimize the MS/MS parameters for the parent compound to ensure sensitive and specific detection.

    • For metabolite identification, use data-dependent acquisition methods, such as product ion scanning and neutral loss scanning, to obtain structural information. [2]High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the determination of elemental compositions of metabolites. [2]

Data Analysis and Interpretation

Metabolic Stability Assessment

The metabolic stability of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide can be assessed by monitoring the disappearance of the parent compound over time. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting linear regression line represents the elimination rate constant (k).

From this, the in vitro half-life (t½) can be calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (CLint) can then be calculated: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

Metabolite Identification

The LC-MS/MS data will be analyzed to identify potential metabolites. This involves comparing the chromatograms and mass spectra of the test samples with those of the control samples. The structures of the metabolites can be proposed based on their mass-to-charge ratios (m/z) and fragmentation patterns.

The following table provides a hypothetical summary of potential metabolites and their expected mass shifts.

Metabolite IDProposed BiotransformationMass Shift from Parent
M1Aromatic Hydroxylation+16 Da
M2O-Demethylation-14 Da
M3N-Deacetylation-42 Da
M4Benzylic Hydroxylation+16 Da

Conclusion

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide using liver microsomes. By following the detailed protocol and applying robust analytical techniques, researchers can gain valuable insights into the metabolic stability and potential metabolic pathways of this compound. This information is critical for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines.

References

  • Bio-protocol. (n.d.). 3.5. In vitro Metabolism Assay. Bio-protocol. Retrieved from [Link]

  • JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. JoVE. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-methoxy-N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, (Z) -. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro metabolism of nefiracetam by liver microsomes from rats, dogs and monkeys. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Assays for Induction of Drug Metabolism. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, February 15). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. National Center for Biotechnology Information. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]

  • LookChem. (n.d.). 2-methoxy-N-[(1R)-1-phenylethyl]acetamide. LookChem. Retrieved from [Link]

  • MDPI. (2023, June 13). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. MDPI. Retrieved from [Link]

  • Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 5). The role of the methoxy group in approved drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Diva-Portal.org. (2024, August 15). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Diva-Portal.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, June 23). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI. Retrieved from [Link]

  • Taylor & Francis Online. (2005, December 15). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. Taylor & Francis Online. Retrieved from [Link]

  • Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Retrieved from [Link]

  • Bentham Science. (2021, February 19). Molecular Modeling Studies on Cytochrome P450-mediated Drug Metabolism. Bentham Science. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved from [Link]

  • YouTube. (2024, October 1). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profile of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide: An In-Depth Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the safety profile of a novel chemical entity or highly functionalized intermediate requires moving beyond basic regulatory checklists. The compound (S)-N-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the safety profile of a novel chemical entity or highly functionalized intermediate requires moving beyond basic regulatory checklists. The compound (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (CAS 88382-99-4) is a chiral amino alcohol derivative—specifically, the N-acetylated, O-methylated derivative of L-phenylalaninol. Structurally related to functionalized amino acid (FAA) anticonvulsants (e.g., lacosamide) and phenylethylamine neuromodulators, its safety evaluation must rigorously address potential off-target central nervous system (CNS) effects, metabolic stability, and systemic toxicity.

This whitepaper synthesizes the predictive toxicology, in vitro safety protocols, and in vivo methodologies required to establish a robust, self-validating safety profile for this compound.

Structural Rationale & Predictive Toxicology (Expertise & Experience)

Understanding the causality behind a molecule's toxicity begins with its pharmacophore. The structure of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide dictates its metabolic fate and potential liabilities:

  • The Acetamide Group (N-Acetylation): Unlike primary phenylethylamines (which act as strong sympathomimetics and substrates for monoamine transporters), the acetamide moiety neutralizes the basicity of the nitrogen. This intentionally mitigates off-target cardiovascular stimulation. However, if the compound undergoes N-deacetylation via hepatic amidases or CYP3A4, the resulting primary amine could trigger neurotoxicity.

  • The Methoxymethyl Ether: This group enhances lipophilicity, ensuring excellent blood-brain barrier (BBB) penetration. The primary metabolic soft spot here is CYP2D6-mediated O-demethylation, yielding an alcohol metabolite that is subsequently cleared via Phase II glucuronidation.

Metabolic Pathway Visualization

MetabolicPathway Parent (S)-N-[1-(Methoxymethyl)- 2-phenylethyl]acetamide CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 Minor Pathway CYP3A4 CYP3A4 / Amidase (N-Deacetylation) Parent->CYP3A4 Major Pathway Metabolite1 Alcohol Metabolite (Inactive) CYP2D6->Metabolite1 Metabolite2 Primary Amine (Potential Toxicity) CYP3A4->Metabolite2 Phase2 Phase II Conjugation (Glucuronidation) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 1: Predicted CYP450-mediated metabolic pathways and clearance mechanisms.

In Vitro Genotoxicity & Cytotoxicity (Trustworthiness)

To ensure trustworthiness, every assay must operate as a self-validating system . This means internal controls must definitively prove the assay's functional integrity before the test compound's data can be accepted.

Bacterial Reverse Mutation (Ames) Test

The Ames test is the cornerstone of genotoxicity screening, designed to detect point mutations and frameshifts. According to the OECD Test Guideline 471, the assay utilizes genetically engineered strains of Salmonella typhimurium and Escherichia coli[1].

  • Self-Validation Mechanism: The assay is only deemed valid if strain-specific positive controls (e.g., 2-aminoanthracene) induce a statistically significant (≥3-fold) increase in revertant colonies compared to the vehicle control. This proves the S9 metabolic activation fraction is actively converting pro-mutagens into mutagens[1].

Cardiotoxicity (hERG Channel Inhibition)

Because the compound features an aromatic ring and a flexible alkyl chain, it possesses the pharmacophoric features capable of blocking the hERG ( IKr​ ) potassium channel, leading to QT interval prolongation.

  • Self-Validation Mechanism: Testing is conducted via manual patch-clamp electrophysiology. Following ICH S7B Q&A 2.1 best practices, the assay's sensitivity is continuously validated by running a known proarrhythmic positive control (e.g., E-4031 or dofetilide) to confirm expected block potencies[2].

Hepatotoxicity & In Vivo Safety (Authoritative Grounding)

Moving from in vitro to in vivo, the primary concern for acetamide-containing xenobiotics is Drug-Induced Liver Injury (DILI).

DILI Assessment and Hy's Law

During preclinical and early clinical evaluations, the FDA mandates rigorous monitoring for severe DILI[3]. The evaluation relies on Hy's Law , a highly specific predictive metric for irreversible liver failure.

  • The Diagnostic Criteria: A compound is flagged for severe hepatotoxicity if it induces hepatocellular injury characterized by Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) elevations >3x the Upper Limit of Normal (ULN), combined with Total Bilirubin >2x ULN, without a significant initial elevation in Alkaline Phosphatase (ALP)[3].

Safety Screening Workflow Visualization

SafetyWorkflow Synthesis Compound Synthesis InVitro In Vitro Screening (hERG, Ames) Synthesis->InVitro ADME ADME / PK Profiling InVitro->ADME Pass InVivo In Vivo Tox (Rodent Models) ADME->InVivo DILI DILI Assessment (Hy's Law) InVivo->DILI

Figure 2: Sequential toxicological screening workflow from synthesis to DILI assessment.

Quantitative Data Summary

The following table summarizes the target predictive safety metrics and regulatory thresholds required for the advancement of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

Assay / ParameterTarget MetricPredictive / Acceptable ThresholdRegulatory Guideline
Ames Test Revertant Colony Count< 2-fold increase vs. vehicle controlOECD TG 471
hERG Inhibition IC50​ ( μ M)> 30 μ M (Low risk of QT prolongation)ICH S7B Q&A 2.1
Hepatotoxicity ALT/AST & BilirubinALT < 3x ULN; Bilirubin < 2x ULNFDA DILI Guidance
Metabolic Stability T1/2​ in HLM> 45 minutes (Moderate/High stability)FDA / EMA PK Guidelines
Acute Toxicity Rodent LD50​ > 500 mg/kg (Estimated)OECD TG 423

Step-by-Step Experimental Methodologies

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)

Objective: Evaluate the mutagenic potential of the compound via the plate incorporation method.

  • Preparation: Cultivate auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix using induced rat liver homogenate, NADP, and glucose-6-phosphate.

  • Exposure: In a sterile test tube, combine 0.1 mL of bacterial suspension, 0.1 mL of the test compound (at 5 distinct concentration levels up to 5000 μ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for non-activated controls).

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the revertant colonies using an automated colony counter. Validate against positive controls.

Protocol 2: hERG Manual Patch-Clamp Electrophysiology

Objective: Quantify the IC50​ for hERG channel inhibition.

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips.

  • Electrophysiological Setup: Transfer a coverslip to the recording chamber perfused with extracellular solution at near-physiological temperature (35–37°C).

  • Patching: Establish a gigaseal (>1 G Ω ) using a borosilicate glass pipette filled with intracellular solution. Rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Apply a step-pulse protocol (holding at -80 mV, depolarizing to +20 mV for 2 seconds, then repolarizing to -50 mV to elicit the outward tail current).

  • Compound Application: Perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 μ M). Measure the steady-state reduction in peak tail current amplitude.

  • Validation: Conclude the recording by applying 100 nM E-4031 to achieve full block, validating assay sensitivity.

References

  • Title : AMES test: history, principle, and its role in modern genotoxicity screening. Source : GenEvolutioN. URL :[Link]

  • Title : Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Source : HESI Global. URL :[Link]

  • Title : Drug-Induced Liver Injury: Premarketing Clinical Evaluation. Source : U.S. Food and Drug Administration (FDA). URL :[Link]

Sources

Foundational

Identifying In Vivo Metabolites of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide: A Strategic Approach for Drug Development

An In-Depth Technical Guide Abstract The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, essential for understanding its efficacy, safety, and potential for drug-drug in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, essential for understanding its efficacy, safety, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, technically-grounded framework for the in vivo identification of metabolites of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, a compound representative of phenylethylamine derivatives. We will move beyond a simple listing of procedures to explore the scientific rationale behind each step, from predictive metabolism and in vivo study design to advanced analytical characterization using high-resolution mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to construct a robust, self-validating workflow for metabolite profiling in a regulatory-compliant manner.

Introduction: The Critical Role of Metabolite Profiling

The metabolic transformation of a xenobiotic is the body's mechanism to detoxify and eliminate foreign compounds. However, this process can produce metabolites that are pharmacologically active, reactive, or toxic.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of metabolite safety, particularly for metabolites that are disproportionately higher in humans compared to preclinical safety species (Metabolites in Safety Testing, or MIST).[3] Therefore, a thorough understanding of the metabolic pathways of a new chemical entity (NCE) like (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is not merely an academic exercise but a critical-path activity in preclinical and clinical development.[2][4]

This guide will use (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide as a model compound to illustrate a best-practice approach. Its structure contains several common metabolic "soft spots," making it an excellent candidate for demonstrating a comprehensive identification strategy.

Predictive Metabolism: Forming the Hypothesis

Before any in vivo work commences, an analysis of the parent drug structure allows us to hypothesize the most likely metabolic transformations. This predictive step is crucial for guiding the analytical search later on. The structure of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide features a phenyl ring, an acetamide group, and a methoxymethyl ether, suggesting susceptibility to both Phase I and Phase II metabolic reactions.

Common Phase I Reactions (Functionalization):

  • Aromatic Hydroxylation: The phenyl ring is a prime target for Cytochrome P450 (CYP450) enzymes, leading to the addition of a hydroxyl group (-OH), typically at the para-position.[5]

  • O-Demethylation: The methoxymethyl group can undergo oxidative cleavage, removing the methyl group to form a primary alcohol.

  • N-Deacetylation: Hydrolysis of the amide bond would remove the acetyl group, yielding a primary amine metabolite. This amine could then be a substrate for other enzymes like Monoamine Oxidase (MAO).[6][7]

  • Aliphatic Hydroxylation: The ethyl chain could also be a site for hydroxylation.

Common Phase II Reactions (Conjugation):

  • Glucuronidation/Sulfation: The hydroxyl groups introduced during Phase I are readily conjugated with glucuronic acid (via UGTs) or sulfate groups (via SULTs) to increase water solubility and facilitate excretion.[8]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (S)-N-[1-(Methoxymethyl)- 2-phenylethyl]acetamide M1 Aromatic Hydroxylation (+15.99 Da) Parent->M1 CYP450 M2 O-Demethylation (-14.02 Da) Parent->M2 CYP450 M3 N-Deacetylation (-42.01 Da) Parent->M3 Amidase M4 Glucuronide Conjugate (+176.03 Da) M1->M4 UGTs M5 Sulfate Conjugate (+79.96 Da) M1->M5 SULTs M2->M4

Caption: Predicted major metabolic pathways for the parent compound.

The In Vivo Study: Experimental Design and Rationale

The goal of the in vivo study is to generate biological samples containing the metabolites at concentrations sufficient for detection and characterization.[9][10] The design must be carefully considered to ensure the results are meaningful.

3.1. Animal Model Selection The Sprague-Dawley rat is a commonly used model for early metabolism studies due to its well-characterized physiology and handling ease. It is essential to use both male and female animals to identify any potential sex-dependent differences in metabolism.

3.2. Dosing Regimen

  • Route of Administration: The intended clinical route should be used. For oral candidates, oral gavage is appropriate. An intravenous (IV) dose group can also be included to understand absolute bioavailability and first-pass metabolism.[5]

  • Dose Level: A dose high enough to produce detectable metabolite levels but below the maximum tolerated dose (MTD) is ideal. A common starting point is a dose that achieves significant plasma exposure (e.g., 10-50 mg/kg).[11]

  • Vehicle: The compound should be formulated in a simple, non-toxic vehicle (e.g., 0.5% methylcellulose in water) to avoid interference with metabolism.

3.3. Sample Collection

  • Matrices: The primary matrices for collection are plasma, urine, and feces. Plasma provides a snapshot of systemic exposure of the parent and metabolites, while urine and feces are crucial for understanding excretion pathways.[2]

  • Time Points: Plasma samples should be collected at multiple time points to capture the Cmax (peak concentration) of both the parent drug and its metabolites (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Urine and feces are typically collected over intervals (e.g., 0-8h, 8-24h, 24-48h) in specialized metabolism cages.[2]

  • Sample Handling: All samples must be immediately processed and stored at -80°C to prevent degradation of the analytes.[12] Plasma is obtained by centrifuging whole blood collected in tubes containing an anticoagulant (e.g., K2-EDTA).

Sample Preparation: Isolating Analytes from Complex Matrices

The objective of sample preparation is to remove interfering endogenous components (proteins, salts, lipids) while maximizing the recovery of the parent drug and its diverse metabolites.[12][13] The choice of technique depends on the matrix and the expected physicochemical properties of the analytes.

4.1. Protocol: Protein Precipitation (For Plasma) This is a rapid and effective method for removing the majority of proteins.

  • Aliquot 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile. Rationale: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. Using it cold enhances this effect.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein disruption.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile) for LC-MS analysis.

4.2. Protocol: Solid-Phase Extraction (SPE) (For Urine) SPE provides a cleaner extract than simple "dilute-and-shoot" methods, concentrating the analytes and removing salts that can cause ion suppression in the mass spectrometer.[14]

  • Select a mixed-mode SPE cartridge (e.g., a reverse-phase and ion-exchange combination) to retain a broad range of metabolites with varying polarities.

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Rationale: This activates the stationary phase and ensures proper interaction with the sample.

  • Load: Centrifuge the urine sample (1 mL) to remove particulates. Load the supernatant onto the conditioned SPE cartridge.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge. Rationale: This removes highly polar interferences like salts without eluting the analytes of interest.

  • Elute: Elute the analytes with 1 mL of methanol or an appropriate solvent mixture into a clean collection tube.

  • Evaporate and reconstitute as described in the protein precipitation protocol.

Analytical Methodology: The Power of High-Resolution Mass Spectrometry

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the definitive tool for modern metabolite identification.[15][16] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements, which are critical for determining the elemental composition of metabolites.[17]

5.1. Chromatographic Separation (UHPLC)

  • Column: A reverse-phase C18 column is a versatile first choice for separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid), is typical. The acid helps to protonate the analytes for better ionization in positive ion mode.

  • Gradient: A shallow gradient (e.g., 5% to 95% B over 15-20 minutes) allows for the separation of closely related metabolites.

5.2. Mass Spectrometry (HRMS) The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Full Scan (MS1): The instrument continuously scans a wide mass range (e.g., m/z 100-1000) with high resolution (>20,000 FWHM) and accuracy (<5 ppm). This provides the accurate mass of the parent drug and all potential metabolites.

  • Tandem MS (MS/MS or MS2): In DDA mode, the instrument automatically selects the most intense ions from the full scan and fragments them to produce a fragmentation spectrum. This spectrum is a structural fingerprint used for elucidation.[1][18]

G cluster_workflow Overall Metabolite Identification Workflow Dosing In Vivo Dosing (Rat Model) Collection Sample Collection (Plasma, Urine) Dosing->Collection Prep Sample Preparation (PPT / SPE) Collection->Prep LCMS LC-HRMS Analysis (Full Scan + MS/MS) Prep->LCMS Data Data Processing & Mining LCMS->Data Elucidation Structure Elucidation Data->Elucidation

Caption: A high-level overview of the in vivo metabolite ID workflow.

Data Interpretation and Structure Elucidation

This is where the analytical data is translated into chemical structures. The process is a systematic investigation combining software tools and scientific expertise.

6.1. Data Mining Strategy

  • Parent Drug Confirmation: First, confirm the presence of the parent drug by extracting its accurate mass from the full scan data. Verify its retention time and MS/MS fragmentation pattern.

  • Predicted Metabolite Search: Use software to search the data for the masses of the predicted metabolites from Section 2. For example, search for [M+H]+ of the parent + 15.9949 Da (hydroxylation) or -42.0106 Da (N-deacetylation).

  • Unpredicted Metabolite Search: Employ advanced data mining techniques like mass defect filtering or background subtraction to find drug-related material that was not predicted.[15]

  • Control Comparison: It is absolutely critical to compare chromatograms from dosed animals with those from vehicle-dosed control animals. Peaks present only in the dosed samples are considered potential metabolites.

6.2. Structure Elucidation from MS/MS Spectra The fragmentation pattern of a metabolite is compared to that of the parent drug.

  • Mass Shift in a Fragment Ion: If a biotransformation occurs on a specific part of the molecule, the corresponding fragment ion in the MS/MS spectrum will show a mass shift. For example, if hydroxylation occurs on the phenyl ring, a fragment ion containing the phenyl ring will increase by 16 Da.

  • Characteristic Neutral Losses: Some conjugates exhibit characteristic losses in the MS/MS spectrum. For instance, a glucuronide conjugate often shows a neutral loss of 176 Da.

6.3. Data Presentation All findings should be summarized in a clear, tabular format.

Metabolite IDProposed BiotransformationCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Retention Time (min)Key MS/MS Fragments (m/z)
Parent -208.1383208.1380-1.412.5162.1, 91.1
M1 Aromatic Hydroxylation224.1332224.1329-1.310.2162.1, 107.1
M2 O-Demethylation194.1227194.1225-1.09.8148.1, 91.1
M3 N-Deacetylation166.1277166.1275-1.28.5120.1, 91.1
M4 M1 + Glucuronide400.1653400.1650-0.77.1224.1 (loss of 176)

Table 1: Example summary of identified metabolites of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

Conclusion and Future Steps

This guide has outlined a systematic and scientifically rigorous approach to identifying the in vivo metabolites of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide. By combining predictive analysis, robust in vivo study design, meticulous sample preparation, and powerful LC-HRMS analytics, researchers can confidently characterize the metabolic fate of a drug candidate. The key to a successful study lies not just in executing the protocols, but in understanding the causality behind each choice, ensuring a self-validating and reliable workflow.

Once metabolites are identified, subsequent steps may include quantitative analysis to determine their exposure relative to the parent drug, and if necessary, synthesis of major or disproportionate human metabolites for definitive safety testing, ensuring the drug development program proceeds on a solid foundation of scientific and regulatory integrity.[3]

References

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Mass Spectrometry, 46(11), 1224-1234. Available at: [Link]

  • Patil, P.S., et al. (2015). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 4(3), 1-11. Available at: [Link]

  • Yu, H., & Glick, J. (2009). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. LCGC North America. Available at: [Link]

  • Chowdhury, S. K., & Dole, M. (2006). Application of mass spectrometry for metabolite identification. Current Drug Metabolism, 7(5), 497-511. Available at: [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(18), 6121-6134. Available at: [Link]

  • SCIEX. (n.d.). Metabolite identification. Retrieved from: [Link]

  • FDA. (2020). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S. Food and Drug Administration. Available at: [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from: [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. PubMed. Available at: [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link]

  • Carlier, J., et al. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Molecules, 26(20), 6157. Available at: [Link]

  • Semantic Scholar. (n.d.). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Retrieved from: [Link]

  • S. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen. Available at: [Link]

  • BioIVT. (n.d.). Educational Content. Retrieved from: [Link]

  • FDA. (1997). In Vivo Drug Metabolism/Drug Interaction Studies - Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S. Food and Drug Administration. Available at: [Link]

  • Richardson, T. G., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmacology & Therapeutics, 226, 107871. Available at: [Link]

  • De Letter, E. A., et al. (1998). Identification of alpha-phenylethylamine in judicial samples. Journal of analytical toxicology, 22(3), 221–226. Available at: [Link]

  • Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from: [Link]

  • Tucker, G. T., et al. (2004). Simulation and prediction of in vivo drug metabolism in human populations from in vitro data. Current drug metabolism, 5(2), 155-162. Available at: [Link]

  • Wahlström, R., et al. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 7(12), 5122-5130. Available at: [Link]

  • Al-Amri, A., et al. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF. Toxics. Available at: [Link]

  • Lee, H. S., et al. (2001). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 261-267. Available at: [Link]

  • Al-Ghamdi, S. (2025). Comparison of EMA and FDA guidelines for drug interactions: An overview. Saudi Pharmaceutical Journal. Available at: [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-518. Available at: [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Wagmann, L., et al. (2019). Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. Drug Testing and Analysis, 11(10), 1507-1521. Available at: [Link]

  • Wang, Q., et al. (2020). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Analytical and Bioanalytical Chemistry, 412(11), 2539-2550. Available at: [Link]

  • Macgregor, J. T., et al. (2015). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. Toxicology reports, 2, 859–866. Available at: [Link]

  • Wagmann, L., et al. (2019). Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. LJMU Research Online. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from: [Link]

  • Wagmann, L., et al. (2019). Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. ResearchGate. Available at: [Link]

  • Mardal, M., et al. (2018). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-isobutyrylfentanyl. AAPS J, 20(3), 66. Available at: [Link]

  • Poet, T. S., et al. (2018). Metabolism and disposition of 2-ethylhexyl-p-methoxycinnamate following oral gavage and dermal exposure in Harlan Sprague Dawley rats and B6C3F1/N mice and in hepatocytes in vitro. Xenobiotica, 48(11), 1091-1102. Available at: [Link]

  • Richter, L. H. J., et al. (2020). How to Study the Metabolism of New Psychoactive Substances for the Purpose of Toxicological Screenings—A Follow-Up Study Comparing Pooled Human Liver S9, HepaRG Cells, and Zebrafish Larvae. Frontiers in Chemistry, 8, 689. Available at: [Link]

  • Pérez-Villalobos, J. C., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 29(1), 259. Available at: [Link]

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Protocols & Analytical Methods

Method

Topic: Enantioselective Synthesis Protocol for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, robust, and stereochemically controlled protocol for the enantioselecti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and stereochemically controlled protocol for the enantioselective synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide. Chiral N-acylated phenylethylamine derivatives are significant structural motifs in pharmaceutical chemistry. The described multi-step synthesis leverages the commercially available and enantiopure starting material, (S)-phenylalaninol, to ensure the integrity of the desired (S)-stereocenter throughout the reaction sequence. The protocol encompasses four key stages: N-protection of the amine, O-methylation of the primary alcohol, deprotection of the amine, and final N-acetylation. This guide offers a comprehensive walkthrough of the synthetic strategy, detailed experimental procedures, characterization data, and methods for analytical validation, including chiral HPLC for the determination of enantiomeric purity.

Introduction and Synthetic Strategy

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and medicinal chemistry. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. The target molecule, (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, possesses a key stereocenter that is crucial for its intended biological interactions.

The strategy presented here avoids complex asymmetric catalysis by utilizing a "chiral pool" approach. The synthesis begins with (S)-2-amino-3-phenylpropan-1-ol, commonly known as (S)-phenylalaninol, a readily available and inexpensive starting material derived from the natural amino acid L-phenylalanine[1]. The inherent chirality of this starting material is preserved through a sequence of high-yielding and well-established chemical transformations that do not affect the stereogenic center.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a clear and logical path to the target molecule. The final amide bond is formed via acetylation of a chiral amine precursor. This amine is derived from an O-methylated amino alcohol, which in turn originates from the starting material, (S)-phenylalaninol. This stepwise approach ensures high control over the chemical transformations.

G TM (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide P1 (S)-1-(Methoxymethyl)-2-phenylethan-1-amine TM->P1 Amide Formation (Acetylation) P2 N-Protected (S)-2-amino-1-methoxy-3-phenylpropane P1->P2 N-Deprotection P3 N-Protected (S)-phenylalaninol P2->P3 O-Methylation SM (S)-Phenylalaninol P3->SM N-Protection

Caption: Retrosynthetic pathway for the target molecule.

Experimental Workflow and Key Mechanisms

The forward synthesis involves four distinct steps designed for high fidelity and ease of execution in a standard organic chemistry laboratory.

G cluster_0 Overall Synthetic Workflow A Step 1: N-Protection (S)-Phenylalaninol + Boc2O B Step 2: O-Methylation NaH, MeI A->B N-Boc-(S)-phenylalaninol C Step 3: N-Deprotection TFA or HCl B->C N-Boc-(S)-2-amino- 1-methoxy-3-phenylpropane D Step 4: N-Acetylation Acetic Anhydride C->D (S)-1-(Methoxymethyl)- 2-phenylethan-1-amine E Final Product (S)-N-[1-(Methoxymethyl)- 2-phenylethyl]acetamide D->E

Caption: Step-by-step experimental workflow diagram.

  • Step 1: N-Protection: The primary amine of (S)-phenylalaninol is protected with a tert-butyloxycarbonyl (Boc) group. This prevents the nitrogen from acting as a nucleophile in the subsequent O-methylation step.

  • Step 2: O-Methylation: The hydroxyl group is deprotonated using a strong base like sodium hydride (NaH) to form an alkoxide, which then undergoes a Williamson ether synthesis with methyl iodide (MeI).

  • Step 3: N-Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the primary amine.

  • Step 4: N-Acetylation: The final product is formed by the acylation of the primary amine with acetic anhydride.[2] This is a fundamental and high-yielding reaction in organic synthesis.[3] The reaction proceeds without racemization of the chiral center.[4]

Detailed Experimental Protocol

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Sodium hydride (NaH) is highly flammable and reacts violently with water. Methyl iodide (MeI) is a carcinogen. Trifluoroacetic acid (TFA) is highly corrosive. Handle these reagents with extreme care.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
(S)-Phenylalaninol≥98%Sigma-Aldrich3182-95-4
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich24424-99-5
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich75-09-2
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Tetrahydrofuran (THF), Anhydrous≥99.9%Sigma-Aldrich109-99-9
Methyl Iodide (MeI)≥99.5%Sigma-Aldrich74-88-4
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich76-05-1
Acetic Anhydride≥99%Sigma-Aldrich108-24-7
Ethyl AcetateACS ReagentFisher Scientific141-78-6
Saturated aq. NH₄Cl---
Saturated aq. NaHCO₃---
Brine (Saturated aq. NaCl)---
Anhydrous MgSO₄ or Na₂SO₄---
Step-by-Step Procedure

Part A: Synthesis of (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

  • Dissolve (S)-phenylalaninol (1.51 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.1 mL, 15 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol) in DCM (20 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aq. NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a white solid or viscous oil.

Part B: Synthesis of (S)-tert-butyl (1-methoxy-3-phenylpropan-2-yl)carbamate

  • Caution: Perform this step under an inert atmosphere (Nitrogen or Argon).

  • Suspend sodium hydride (NaH, 60% dispersion, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a flame-dried 250 mL round-bottom flask.

  • Cool the suspension to 0 °C.

  • Dissolve the product from Part A (assuming 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (MeI, 0.75 mL, 12 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aq. NH₄Cl (20 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 40 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).

Part C: Synthesis of (S)-1-(Methoxymethyl)-2-phenylethan-1-amine

  • Dissolve the O-methylated product from Part B (assuming ~8 mmol) in DCM (20 mL) in a 100 mL round-bottom flask.

  • Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water (30 mL) and wash with DCM (2 x 20 mL) to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 12 by the slow addition of 4 M NaOH at 0 °C.

  • Extract the product with DCM (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the free amine.

Part D: Synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

  • Dissolve the amine from Part C (assuming ~7 mmol) in DCM (40 mL).

  • Add triethylamine (1.5 mL, 10.5 mmol).

  • Cool the solution to 0 °C.

  • Add acetic anhydride (0.73 mL, 7.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aq. NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the final product as a white or off-white solid.

Characterization and Analytical Validation

Expected Product Characteristics
  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

Predicted Analytical Data
AnalysisPredicted Results
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.20 (m, 5H, Ar-H), 6.0-5.8 (br s, 1H, NH), 4.15-4.05 (m, 1H, CH-N), 3.40-3.30 (m, 2H, CH₂-O), 3.35 (s, 3H, OCH₃), 2.90-2.80 (m, 2H, Ph-CH₂), 2.00 (s, 3H, COCH₃).
¹³C NMR (100 MHz, CDCl₃)δ 170.1 (C=O), 137.5 (Ar-C), 129.3 (Ar-CH), 128.6 (Ar-CH), 126.7 (Ar-CH), 74.5 (CH₂-O), 59.2 (OCH₃), 51.5 (CH-N), 38.0 (Ph-CH₂), 23.2 (COCH₃).
Mass Spec (ESI+) m/z 208.13 [M+H]⁺, 230.11 [M+Na]⁺.
Protocol for Chiral Purity Analysis

The enantiomeric excess (e.e.) of the final product must be determined to confirm the retention of stereochemical integrity. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

  • Instrument: HPLC system with UV detector.

  • Chiral Column: A Pirkle-type column (e.g., SUMICHIRAL OA-2500) or a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended.[5]

  • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of the final product (~1 mg/mL) in the mobile phase.

    • Inject 10 µL onto the column.

    • The (S)-enantiomer should elute as a single, sharp peak.

    • To confirm peak identity, if available, a racemic sample would show two resolved peaks. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.

    • A successful synthesis should yield an e.e. of >98%.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete reaction in Part A/D Insufficient reaction time or impure reagents.Extend reaction time and monitor by TLC. Ensure reagents are of high purity.
Low yield in Part B (O-methylation) Incomplete deprotonation; moisture in the reaction.Ensure NaH is fresh and reactive. Use thoroughly dried glassware and anhydrous solvents.
Incomplete deprotection in Part C Insufficient TFA or reaction time.Increase the amount of TFA or extend the reaction time. Monitor by TLC or LC-MS.
Multiple spots on TLC after purification Impurities from previous steps or side products.Re-purify using column chromatography with a shallower solvent gradient.

Conclusion

This application note details an effective and reliable four-step synthesis for producing (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide with high enantiopurity. By starting with the chiral building block (S)-phenylalaninol, the protocol circumvents the need for asymmetric catalysis, making it an accessible and practical method for academic and industrial laboratories. The well-defined steps for protection, alkylation, deprotection, and acylation, coupled with rigorous analytical validation, ensure the production of a high-quality final product suitable for further research and development.

References

  • Jahagirdar, D., D'Souza, A., & Tilve, S. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Scientific Reports, 4, 7098. [Link]

  • Yaroshenko, V. G., et al. (2016). NAC as a SH reagent for chiral HPLC analysis of α-amino acid mixture. ResearchGate. [Link]

  • Chen, J., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5858–5863. [Link]

  • Valleix, A., et al. (2005). Tuning the Enantioselective N-Acetylation of Racemic Amines: A Spectacular Salt Effect. Journal of the American Chemical Society, 127(23), 8264–8265. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 71(11), 1229-1235. [Link]

  • Pace, V., & Ruider, S. (2017). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. PubChem. [Link]

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Application

The Strategic deployment of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide as a Chiral Building Block in Contemporary Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the quest for enantiomerically pure pharmaceuticals is paramount, as the stereochemistry of a drug molecule dictates its pharmacological and toxicological profile....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for enantiomerically pure pharmaceuticals is paramount, as the stereochemistry of a drug molecule dictates its pharmacological and toxicological profile. Chiral building blocks are fundamental to this endeavor, providing a reliable and efficient route to stereochemically defined drug candidates.[1][2] This technical guide provides an in-depth exploration of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide , a versatile chiral building block, detailing its synthesis, characterization, and strategic application in drug discovery. We present field-proven protocols, mechanistic insights, and a case study on its application in the synthesis of a key intermediate for a phosphodiesterase 4 (PDE4) inhibitor, underscoring its significance for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral entities. Consequently, the interaction between a drug molecule and its target is often highly stereospecific. The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetic profiles.[1] Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are instrumental in the asymmetric synthesis of complex drug molecules.[3] The phenylethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous neurotransmitters and synthetic drugs.[4][5] The specific chiral building block, (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, offers a unique combination of a stereodefined center, a methoxymethyl group that can influence solubility and metabolic stability, and a phenyl ring for further functionalization, making it a valuable asset in the drug discovery toolkit.

Synthesis and Physicochemical Properties

The synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is a two-step process commencing from the commercially available and relatively inexpensive chiral precursor, (S)-(-)-2-Amino-3-phenyl-1-propanol (also known as L-Phenylalaninol).[1] The synthetic pathway involves the methylation of the primary alcohol followed by the acetylation of the primary amine.

Synthesis of the Precursor: (S)-1-(Methoxymethyl)-2-phenylethylamine

The initial step is the selective O-methylation of L-Phenylalaninol. This transformation is crucial as it introduces the methoxymethyl group, a key feature of the building block.

Protocol 1: Synthesis of (S)-1-(Methoxymethyl)-2-phenylethylamine

  • Materials:

    • (S)-(-)-2-Amino-3-phenyl-1-propanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Methyl iodide (CH₃I) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (S)-(-)-2-Amino-3-phenyl-1-propanol (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-1-(Methoxymethyl)-2-phenylethylamine.

    • Purify the crude product by column chromatography on silica gel.

N-Acetylation to Yield the Final Building Block

The final step is the N-acetylation of the synthesized chiral amine. This is a straightforward and high-yielding reaction.[6][7]

Protocol 2: Synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

  • Materials:

    • (S)-1-(Methoxymethyl)-2-phenylethylamine (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-1-(Methoxymethyl)-2-phenylethylamine (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide can be purified by recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide are summarized in the table below. These properties are crucial for its handling, storage, and application in synthesis. Data for the closely related analogue, 2-methoxy-N-[(1R)-1-phenylethyl]acetamide, is included for comparison.[8]

PropertyValue (Predicted/Analogous)Reference
Molecular Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol -
Appearance White to off-white solid[9]
XLogP3 1.3[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 5-

Application in Drug Discovery: A Case Study in PDE4 Inhibitor Synthesis

Phosphodiesterase 4 (PDE4) is a well-validated drug target for the treatment of inflammatory diseases.[10] The strategic use of chiral building blocks is exemplified in the synthesis of Apremilast, a potent PDE4 inhibitor. A key intermediate in the synthesis of Apremilast is a chiral aminosulfone. While not identical, the synthesis of a closely related analogue, (S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-2-methoxyacetamide, highlights the utility of the core chiral scaffold.

The following workflow illustrates the conceptual application of a chiral building block like (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in the synthesis of a complex drug molecule.

Diagram 1: Conceptual Synthetic Workflow

G cluster_0 Synthesis of Chiral Building Block cluster_1 Drug Synthesis Start L-Phenylalaninol Precursor (S)-1-(Methoxymethyl)-2-phenylethylamine Start->Precursor O-Methylation BuildingBlock (S)-N-[1-(Methoxymethyl)-2- phenylethyl]acetamide Precursor->BuildingBlock N-Acetylation Intermediate Key Chiral Intermediate BuildingBlock->Intermediate Coupling Reaction Drug Final Drug Molecule Intermediate->Drug Further Transformations

Caption: Conceptual workflow for the synthesis and application of the chiral building block.

Analytical Protocols for Quality Control

Ensuring the enantiomeric purity of the chiral building block is critical for its successful application in drug synthesis. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[11]

Protocol 3: Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • Mobile Phase:

    • A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column and compound.

  • Procedure:

    • Prepare a standard solution of the racemic N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

    • Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.

    • Prepare a solution of the synthesized (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

    • Inject the sample and integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can be used to determine enantiomeric purity.[12][13] The formation of diastereomeric complexes or derivatives results in distinct signals for each enantiomer in the NMR spectrum.

Diagram 2: Logic of Enantiomeric Purity Determination by NMR

G Enantiomers Enantiomeric Mixture (e.g., R and S forms) Diastereomers Diastereomeric Complexes (R-CSA and S-CSA) Enantiomers->Diastereomers + CSA Chiral Solvating Agent (CSA) CSA->Diastereomers NMR NMR Spectrum (Distinct signals for each diastereomer) Diastereomers->NMR Analysis

Caption: Principle of using a chiral solvating agent for NMR-based enantiopurity analysis.

Broader Applications and Future Perspectives

The (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide scaffold and its derivatives are not limited to the synthesis of PDE4 inhibitors. The inherent chirality and functional handles make them attractive for the development of a wide range of therapeutic agents. The phenylethylamine core is known to interact with various biological targets, including G-protein coupled receptors and transporters.[14][15] The methoxymethyl group can be exploited to modulate pharmacokinetic properties such as cell permeability and metabolic stability.

Future research could focus on:

  • Diversification of the scaffold: Modification of the phenyl ring and the acetamide group to create libraries of novel chiral building blocks for high-throughput screening.

  • Application in asymmetric catalysis: The amine functionality can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions.

  • Exploration of novel biological targets: Screening of compounds derived from this building block against a wide range of therapeutic targets to identify new lead compounds.

Conclusion

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide stands as a testament to the power of chiral building blocks in modern drug discovery. Its straightforward synthesis from an inexpensive chiral pool starting material, coupled with its versatile structure, makes it a valuable tool for medicinal chemists. The detailed protocols and analytical methods provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this important chiral intermediate in their quest for novel and effective therapeutics. The continued exploration and application of such well-defined chiral building blocks will undoubtedly accelerate the development of the next generation of enantiomerically pure drugs.

References

  • Application of chiral building blocks to the synthesis of drugs. (n.d.). Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). PubMed. Retrieved from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022, September 8). RSC Publishing. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC. Retrieved from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC. Retrieved from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). MDPI. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (n.d.). PubMed. Retrieved from [Link]

  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. (2023, August 5). PubMed. Retrieved from [Link]

  • Oxidative damage of proline residues by nitrate radicals (NO3 ): A kinetic and product study. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Supporting Information For: S1. (n.d.). Retrieved from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Retrieved from [Link]

  • Method for making phenylethylamine compounds. (2017, April 5). EPO. Retrieved from [Link]

  • 2-methoxy-N-[(1R)-1-phenylethyl]acetamide. (n.d.). LookChem. Retrieved from [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Acetylation (or Succinylation) of Amino Groups on Proteins. (n.d.). Hancock Lab. Retrieved from [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024, August 2). Beilstein Journals. Retrieved from [Link]

  • Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. (n.d.). PubMed. Retrieved from [Link]

Sources

Method

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomeric Separation of N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Abstract This application note provides a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of N-[1-(Methoxymeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of N-[1-(Methoxymethyl)-2-phenylethyl]acetamide. Recognizing the critical importance of enantiomeric purity in pharmaceutical development, we outline a systematic, phase-gated strategy. The approach prioritizes the screening of polysaccharide-based chiral stationary phases (CSPs) under normal phase, polar organic, and reversed-phase conditions. We further detail the subsequent optimization of mobile phase composition, temperature, and flow rate to achieve baseline resolution. The causality behind each experimental choice is explained to empower researchers with a robust framework for tackling similar chiral separation challenges. Finally, a detailed protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented to ensure the development of a reliable, accurate, and reproducible analytical method.[1][2][3][4]

Introduction

In the pharmaceutical industry, the vast majority of chiral drugs are marketed as single enantiomers due to the often significant differences in pharmacology, toxicology, and pharmacokinetics between enantiomeric pairs. The specific stereochemical configuration of an active pharmaceutical ingredient (API) is a critical quality attribute that must be precisely controlled and monitored. The compound N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, a phenylethylamine derivative, contains a stereogenic center, necessitating a reliable analytical method to distinguish and quantify its enantiomers.

Developing a robust chiral HPLC method can be a complex undertaking due to the subtle structural differences between enantiomers. A successful separation relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[5] Polysaccharide-based CSPs, derived from cellulose and amylose, have become the workhorse in the field, demonstrating broad applicability for over 90% of chiral separations due to their complex three-dimensional structures that offer a variety of interaction sites.[6][7]

This guide presents a logical, experience-driven workflow for developing a chiral separation method for N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, from initial screening to final validation.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to efficient method development. While specific experimental data for the target analyte is not widely published, we can infer key properties from its structure and from closely related analogs like N-(2-Phenylethyl)acetamide.[8][9][10]

PropertyValue / Inferred CharacteristicRationale & Implication for HPLC
Structure Chemical structure of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamideContains a phenyl group (chromophore), an amide group (polar, H-bonding), and an ether group (polar). The stereocenter is adjacent to the methoxymethyl group.
Molecular Formula C12H17NO2Provides the basis for molecular weight calculation.
Molecular Weight 207.27 g/mol Important for mass spectrometry-based detection if used.
UV Absorbance Expected λmax ~210-220 nm and 254-265 nmThe phenyl ring is a strong chromophore, making UV detection highly suitable. Detection at 254 nm is a good starting point.[11]
Polarity Moderately polarThe combination of the hydrophobic phenyl ring and polar amide/ether groups suggests solubility in a range of organic solvents and mixtures with water. LogP is likely to be between 1 and 2.5.
Functional Groups Amide, Ether, PhenylThese groups can participate in hydrogen bonding, dipole-dipole, and π-π interactions, which are key mechanisms for chiral recognition on polysaccharide CSPs.[5]

Systematic Method Development Strategy

Our approach is structured as a multi-phase process, designed to logically narrow down experimental parameters from a broad screening to a finely-tuned final method. This strategy maximizes efficiency and increases the probability of achieving a successful, baseline separation.

Initial Setup & Sample Preparation
  • HPLC System: A standard HPLC or UHPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable.

  • Detector: Set the primary wavelength to 254 nm and a secondary wavelength to 220 nm. A DAD is advantageous as it can confirm peak purity.[11]

  • Sample Preparation: Prepare a stock solution of the racemic N-[1-(Methoxymethyl)-2-phenylethyl]acetamide at 1.0 mg/mL in methanol or ethanol. The final working concentration for injection should be approximately 0.1-0.2 mg/mL, prepared by diluting the stock with the initial mobile phase to ensure good peak shape.

Phase 1: Chiral Stationary Phase (CSP) Screening

The cornerstone of chiral method development is the selection of an appropriate CSP. Polysaccharide-based columns are the most versatile and successful class of CSPs.[7][12] We recommend a screening protocol using four complementary columns that cover a broad range of chiral recognition capabilities.

Recommended Screening Columns:

  • Cellulose tris(3,5-dimethylphenylcarbamate) Coated CSP: (e.g., Chiralcel® OD-H)

  • Amylose tris(3,5-dimethylphenylcarbamate) Coated CSP: (e.g., Chiralpak® AD-H)

  • Cellulose tris(4-chloro-3-methylphenylcarbamate) Immobilized CSP: (e.g., CHIRALPAK® IC)

  • Amylose tris(3-chloro-4-methylphenylcarbamate) Immobilized CSP: (e.g., CHIRALPAK® ID)

Screening Workflow: Each column will be tested under three mobile phase conditions: Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP). This comprehensive screening covers the primary separation modes.

ModeMobile Phase SystemRationale
Normal Phase (NP) n-Hexane / Isopropanol (IPA) (90:10, v/v)Promotes hydrogen bonding and dipole-dipole interactions. Often provides the highest selectivity.[13]
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)Useful for analytes with intermediate polarity. Immobilized phases are required for this mode.[14]
Reversed-Phase (RP) Water / Acetonitrile (ACN) (50:50, v/v)Suitable for polar analytes and compatible with MS detection. Often provides good peak shapes.

Experimental Protocol: CSP Screening

  • Equilibrate the first column (e.g., Chiralcel® OD-H) with the NP mobile phase for at least 20 column volumes at a flow rate of 1.0 mL/min.

  • Set the column temperature to 25 °C.

  • Inject 5 µL of the 0.2 mg/mL racemic analyte solution.

  • Run the analysis for 20-30 minutes.

  • Evaluate the chromatogram for any sign of peak splitting or separation.

  • If no separation is observed, flush the column with IPA and switch to the next mobile phase system (note: coated columns have solvent limitations; always check the manufacturer's guide).[5]

  • Repeat steps 1-6 for all four selected columns and all compatible mobile phase systems.

  • Identify the column/mobile phase combination that provides the best initial separation (highest resolution, Rs) for optimization.

Phase 2: Mobile Phase Optimization

Once a promising CSP and mobile phase mode are identified, the next step is to fine-tune the mobile phase composition to improve the resolution (Rs), retention time (k), and selectivity (α).

  • For Normal Phase (NP):

    • Adjust Alcohol Modifier: Vary the percentage of the alcohol (IPA or ethanol) from 5% to 25%. Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Additives: For amine-containing compounds, which can exhibit tailing, adding a small amount of a basic additive like Diethylamine (DEA) or a neutral additive like Trifluoroacetic Acid (TFA) for acidic compounds (0.1% v/v) can significantly improve peak shape. For the amide in our target, this may not be necessary but is a useful tool.

  • For Reversed-Phase (RP):

    • Adjust Organic Modifier: Vary the percentage of ACN or MeOH. As in achiral RP-HPLC, increasing the organic content will decrease retention time.

    • Buffers and pH: If ionizable impurities are present or if the analyte itself is sensitive to pH, using a buffer (e.g., phosphate or acetate) can control ionization and improve reproducibility.

Phase 3: Temperature & Flow Rate Optimization
  • Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction. Generally, lower temperatures (e.g., 10-20 °C) increase the stability of the transient diastereomeric complexes, leading to higher selectivity and resolution.[15] Conversely, higher temperatures can improve peak efficiency and reduce analysis time. It is recommended to study the effect of temperature in a range from 15 °C to 40 °C.

  • Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.[15] The optimal flow rate provides the best balance of resolution and speed.

Method Development Workflow Diagram

MethodDevWorkflow start Start: Define Analytical Goal (Separate Enantiomers of Target) analyte Step 1: Analyte Characterization (UV, Polarity, Structure) start->analyte screening Step 2: CSP & Mobile Phase Screening (4 Columns, 3 Mobile Phase Modes) analyte->screening eval1 Evaluate Initial Results (Any Separation Observed?) screening->eval1 optim Step 3: Optimization (Mobile Phase, Temp, Flow Rate) eval1->optim Yes no_sep No Separation: Re-evaluate CSPs or Consider Derivatization eval1->no_sep No eval2 Evaluate Optimized Method (Rs > 1.5, Tailing < 1.5?) optim->eval2 eval2->optim No, Re-optimize validate Step 4: Method Validation (ICH Q2(R1) Guidelines) eval2->validate Yes final Final Validated Method validate->final

Caption: A systematic workflow for chiral HPLC method development.

Example Optimized Method & Protocol

Based on experience with similar phenylethylamine derivatives, a normal phase method on a cellulose-based CSP is highly likely to be successful. The following is a hypothetical but representative final method.

Chromatographic Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: (S)-enantiomer followed by (R)-enantiomer (Note: Elution order must be confirmed with an enantiopure standard).

Standard Operating Protocol (SOP)

  • System Preparation:

    • Prepare the mobile phase by accurately mixing 850 mL of HPLC-grade n-Hexane and 150 mL of 200-proof HPLC-grade Ethanol. Degas the solution for 15 minutes.

    • Install the specified column and purge the HPLC system with the mobile phase at 0.5 mL/min for 10 minutes.

    • Equilibrate the column with the mobile phase at the method flow rate of 0.8 mL/min until a stable baseline is achieved (approx. 30-45 minutes).

    • Set the column thermostat to 20 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Acquire data for approximately 25 minutes or until both enantiomeric peaks have eluted.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The system is deemed suitable if the resolution (Rs) between the two enantiomers is ≥ 2.0, the tailing factor for each peak is ≤ 1.5, and the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3][4][16] The following parameters should be assessed for an enantiomeric purity assay.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Inject the diluent (blank), the (S)-enantiomer standard, and the racemic mixture. Analyze stressed samples (acid, base, peroxide, heat, light).No interfering peaks at the retention times of the enantiomers. The main peak in the stressed samples should be pure (as determined by DAD) and resolution from degradants should be demonstrated.
Linearity Prepare a series of at least five concentrations of the (S)-enantiomer, typically from the reporting limit to 120% of the specification (e.g., 0.05% to 1.2% of the main peak concentration).Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
Accuracy Analyze samples of the main enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., reporting limit, 100%, and 150% of the specification limit), in triplicate.Percent recovery should be within 85-115% for impurity-level concentrations.
Precision (Repeatability) Perform six independent preparations of a sample spiked with the (S)-enantiomer at the specification limit and analyze them on the same day, with the same analyst and instrument.RSD of the calculated amount of the (S)-enantiomer should be ≤ 10%.
Precision (Intermediate) Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.RSD should meet the criteria defined in the repeatability section.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets the accuracy and precision criteria. Often established from the linearity study or by determining the concentration with a signal-to-noise ratio of ~10.Accuracy and precision criteria must be met at the LOQ level.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the separation.System suitability criteria (e.g., resolution) must be met under all varied conditions.

Conclusion

This application note details a robust and systematic strategy for the development of a chiral HPLC method for N-[1-(Methoxymethyl)-2-phenylethyl]acetamide. By leveraging the proven versatility of polysaccharide-based chiral stationary phases and employing a logical, multi-phase optimization process, a reliable and efficient separation can be achieved. The outlined approach, from initial screening to full ICH-compliant validation, provides researchers and drug development professionals with a comprehensive framework to ensure the enantiomeric purity and quality of their compounds.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • IntechOpen. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]

  • He, Z. J., et al. (n.d.). A New Method of Discrimination for Peaks of Enantiopure Compounds in Chiral Separation of HPLC. [Link]

  • Springer. (n.d.). Polysaccharide-Based Chiral Stationary Phases Made with Superficially Porous Silica. Springer. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • PubChem. (n.d.). Acetamide, 2-methoxy-N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, (Z). PubChem. [Link]

  • PubMed. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

  • Chiral Technologies. (n.d.). Advances in Method Development for Preparative Chiral Chromatography. Chiral Technologies. [Link]

  • Chemsrc. (2025). N-(2-Phenylethyl)acetamide | CAS#:877-95-2. Chemsrc. [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-phenylethyl)- (CAS 877-95-2). Cheméo. [Link]

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Application

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Protocols for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Data Interpretation Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Data Interpretation Guide.

Introduction & Structural Context

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide , commonly referred to as N-acetyl-L-phenylalaninol methyl ether, is a critical chiral building block and intermediate in the synthesis of complex peptidomimetics, nonribosomal peptide analogs, and CNS-active therapeutics[1].

Structurally, the molecule features a chiral center at the C2 position of the aliphatic chain, flanked by a benzyl group, a methoxymethyl ether, and an acetamide moiety. Validating the structural integrity of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the stereocenter breaks the magnetic equivalence of the adjacent methylene protons, resulting in complex diastereotopic splitting patterns. This guide provides a self-validating, causally driven protocol for acquiring and interpreting high-resolution 1H and 13C NMR spectra for this compound.

The Causality of Experimental Design

To achieve research-grade, quantitative NMR (qNMR) data, one must move beyond merely following steps and understand the causality behind the spectrometer's parameters:

  • Solvent Selection & Concentration: Deuterated chloroform ( CDCl3​ ) is the optimal solvent due to the compound's lipophilicity. We target a concentration of 50–150 mM (approx. 10–30 mg in 0.6 mL). Concentrations higher than this can increase solution viscosity, which restricts molecular tumbling, shortens the transverse relaxation time ( T2​ ), and artificially broadens the spectral peaks[2].

  • Particulate Filtration: Solid impurities or dust create localized magnetic susceptibility gradients. If the sample is not filtered, these gradients make it impossible to achieve a proper "shim" (magnetic field homogeneity), leading to asymmetric peak shapes or spinning sidebands.

  • Relaxation Delay ( d1 ) & Quantitative Accuracy: For integrations to be perfectly representative of the proton count, the excited nuclei must fully return to their equilibrium state before the next radiofrequency pulse. This recovery is governed by the spin-lattice relaxation time ( T1​ ). Setting the relaxation delay ( d1 ) to at least 5×T1​ ensures >99% magnetization recovery, preventing signal saturation and skewed quantitative data[3].

qNMR_Logic T1 Spin-Lattice Relaxation Time (T1) d1 Relaxation Delay (d1) Set to ≥ 5 × T1 T1->d1 Dictates Mag Complete Recovery of Longitudinal Magnetization d1->Mag Ensures Flip Excitation Pulse (e.g., 90°) Flip->Mag Affects Quant Accurate Peak Integration (Self-Validating Data) Mag->Quant Yields

Fig 1. Logical causality between relaxation parameters and quantitative NMR accuracy.

Sample Preparation Protocol

This protocol is designed as a self-validating system. If followed correctly, the residual solvent peak will be sharp, and the internal standard will allow for absolute chemical shift referencing.

Materials Required:

  • Analyte: (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (15 mg)

  • Solvent: CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS)

  • Equipment: 5 mm precision NMR tube (rated for 400 MHz), glass wool, Pasteur pipettes.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~15 mg of the analyte into a clean 2 mL glass vial.

  • Dissolution: Add 0.6 mL of CDCl3​ (with TMS) to the vial. Swirl gently until complete dissolution is achieved. Do not use a vortex mixer if it introduces micro-bubbles that take time to dissipate.

  • Filtration: Pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the dissolved sample through the glass wool directly into the 5 mm NMR tube. This step is non-negotiable for high-resolution shimming.

  • Capping & Cleaning: Cap the tube securely. Wipe the exterior of the tube with a lint-free wipe moistened with isopropanol to remove fingerprints or oils, which can interfere with the probe's spinner turbine[2].

NMR_Workflow N1 1. Sample Weighing (10-15 mg of Analyte) N2 2. Dissolution (0.6 mL CDCl3 + 0.03% TMS) N1->N2 N3 3. Filtration (Remove Particulates) N2->N3 N4 4. Tube Preparation (5 mm Precision NMR Tube) N3->N4 N5 5. Spectrometer Setup (Insert, Lock, Tune, Shim) N4->N5 N6 6. 1H NMR Acquisition (d1 ≥ 5×T1) N5->N6 N7 7. 13C NMR Acquisition (CPD Decoupling) N5->N7 N8 8. Data Processing (FT, Phase, Integrate) N6->N8 N7->N8

Fig 2. Standardized workflow for NMR sample preparation and spectral acquisition.

1H NMR Spectroscopy: Protocol & Data Interpretation

Acquisition Parameters
  • Frequency: 400 MHz (or higher)

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D proton (zg30 or zg)

  • Relaxation Delay ( d1 ): 5.0 seconds (Ensures quantitative integration)[3].

  • Number of Scans (ns): 16 to 32

  • Spectral Width (sw): 12 ppm (to capture the amide NH proton safely)

Self-Validating Data Interpretation

The molecular formula is C12​H17​NO2​ . A properly acquired spectrum must yield a total integration of exactly 17 protons. The presence of the (S)-chiral center at C1 of the ethyl chain makes the adjacent CH2​ protons of the benzyl group and the methoxymethyl group diastereotopic . They will not appear as simple doublets or singlets, but rather as distinct doublet of doublets (dd) due to geminal coupling ( 2J ) and vicinal coupling ( 3J ) to the chiral CH proton.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
7.32 – 7.18 Multiplet (m)-5HAromatic protons (Phenyl ring)
5.85 Broad doublet (br d)~ 8.01HAmide N-H
4.30 Multiplet (m)-1HChiral C-H (N-CH)
3.40 Doublet of doublets (dd)9.5, 4.01H CH2​ -O (Diastereotopic proton A)
3.35 Singlet (s)-3HO- CH3​ (Ether methyl)
3.30 Doublet of doublets (dd)9.5, 4.51H CH2​ -O (Diastereotopic proton B)
2.90 Doublet of doublets (dd)13.5, 6.51HPh- CH2​ (Diastereotopic proton A)
2.80 Doublet of doublets (dd)13.5, 7.51HPh- CH2​ (Diastereotopic proton B)
1.95 Singlet (s)-3HCO- CH3​ (Acetamide methyl)

Diagnostic Check: The ratio of the ether methyl singlet (3.35 ppm) to the acetamide methyl singlet (1.95 ppm) must be exactly 1:1. Any deviation indicates an impurity or incomplete relaxation.

13C NMR Spectroscopy: Protocol & Data Interpretation

Acquisition Parameters
  • Frequency: 100 MHz (on a 400 MHz console)

  • Pulse Sequence: Composite Pulse Decoupling (zgpg30 / WALTZ-16) to remove 1H-13C J-coupling.

  • Relaxation Delay ( d1 ): 2.0 seconds (Standard qualitative 13C).

  • Number of Scans (ns): 256 to 512 (Carbon has a low natural abundance of 1.1%, requiring extensive signal averaging).

Data Interpretation

The 13C spectrum should display exactly 10 distinct carbon signals (the phenyl ring contains symmetry, reducing the 6 aromatic carbons to 4 distinct chemical shifts: ipso, ortho, meta, para).

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
169.8 Quaternary (C)Carbonyl (C=O, Acetamide)
138.2 Quaternary (C)Aromatic ipso-C
129.4 Methine (CH)Aromatic ortho-C (2x)
128.6 Methine (CH)Aromatic meta-C (2x)
126.6 Methine (CH)Aromatic para-C
73.2 Methylene ( CH2​ )Ether methylene ( CH2​ -O)
59.1 Methyl ( CH3​ )Ether methyl (O- CH3​ )
50.4 Methine (CH)Chiral carbon (CH-N)
37.8 Methylene ( CH2​ )Benzylic methylene (Ph- CH2​ )
23.4 Methyl ( CH3​ )Acetamide methyl (CO- CH3​ )

Advanced Validation: 2D NMR Workflows

If the 1D spectra present overlapping impurities, 2D NMR is required to validate the assignments:

  • COSY (Correlation Spectroscopy): Will confirm the contiguous spin system from the amide N-H (5.85 ppm) Chiral C-H (4.30 ppm) Benzylic CH2​ (2.90, 2.80 ppm) and Ether CH2​ (3.40, 3.30 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Will map the diastereotopic proton pairs (e.g., 3.40 and 3.30 ppm) to their single parent carbon (73.2 ppm), definitively proving they belong to the same methylene group.

Sources

Method

catalytic hydrogenation steps for synthesizing (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Application Note & Protocol Topic: Enantioselective Synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide via Rhodium-Catalyzed Asymmetric Hydrogenation Introduction: The Imperative for Chiral Amine Synthesis Opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Enantioselective Synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide via Rhodium-Catalyzed Asymmetric Hydrogenation

Introduction: The Imperative for Chiral Amine Synthesis

Optically active amines and their derivatives are fundamental building blocks in modern medicinal chemistry and materials science. The specific stereochemistry of a molecule is often the determining factor in its biological activity and pharmacological profile. (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide represents a valuable chiral intermediate whose synthesis demands precise stereochemical control. Among the most powerful and atom-economical methods for establishing chirality is the asymmetric catalytic hydrogenation of prochiral olefins.[1][2]

This application note provides a comprehensive guide to the synthesis of the target (S)-amide via the asymmetric hydrogenation of its corresponding enamide precursor, N-[1-(Methoxymethyl)-2-phenylethenyl]acetamide. We will delve into the mechanistic underpinnings of the rhodium-catalyzed reaction, detail a robust experimental protocol, and discuss the critical parameters that ensure high yield and exceptional enantioselectivity. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex chiral molecules.

Reaction Principle: Stereocontrol through Chiral Catalysis

The core of this synthetic strategy lies in the hydrogenation of a prochiral enamide in the presence of a chiral transition metal catalyst. The catalyst, typically a rhodium(I) complex coordinated to a C₂-symmetric chiral bisphosphine ligand, creates a chiral environment that differentiates between the two prochiral faces of the double bond.

Overall Transformation:

The precursor, N-[1-(Methoxymethyl)-2-phenylethenyl]acetamide, possesses a C=C double bond that can be hydrogenated. The choice of a chiral catalyst, such as one derived from the DuPhos family of ligands, allows for the facial-selective addition of hydrogen, yielding one enantiomer in significant excess. Rhodium complexes are particularly effective for the hydrogenation of functionalized alkenes like enamides due to their ability to form stable five-membered chelate rings with the substrate, enhancing both reactivity and stereocontrol.[3]

Mechanistic Insights: The Unsaturated Pathway

The widely accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides is the "unsaturated pathway".[4] This pathway is characterized by the initial coordination of the enamide substrate to the chiral rhodium catalyst, followed by the rate- and selectivity-determining step of oxidative addition of molecular hydrogen.

The key to enantioselectivity arises from the formation of two rapidly equilibrating diastereomeric rhodium-enamide complexes (the major and minor diastereomers). Although one diastereomer may be more stable and thus more abundant in solution, it is the rate at which each diastereomer reacts with hydrogen that dictates the stereochemical outcome of the product.[4] The less stable (minor) diastereomer often reacts much faster with H₂, leading to the observed major product enantiomer. This concept is a classic example of the Curtin-Hammett principle in action. Subsequent migratory insertion and reductive elimination steps yield the saturated product and regenerate the active catalyst.[5]

Catalytic Cycle Cat [Rh(L*)S₂]⁺ (Active Catalyst) Complex Rh-Enamide Complex (Major/Minor Diastereomers) Cat->Complex + Substrate - Solvent (S) Product (S)-Product Substrate Enamide Substrate Complex->Cat - Substrate + Solvent (S) Dihydride Rh(III)-Dihydride Intermediate Complex->Dihydride + H₂ (Rate Determining Step) H2_add H₂ Oxidative Addition Dihydride->Cat Reductive Elimination + Product Product_out Product Release

Caption: Rh-Catalyzed Asymmetric Hydrogenation Cycle.

Experimental Application & Protocol

This protocol details the synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide from its (Z)-enamide precursor using a rhodium-DuPhos catalyst system.

Materials & Reagents
  • Substrate: (Z)-N-[1-(Methoxymethyl)-2-phenylethenyl]acetamide (>98% purity)

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral Ligand: (S,S)-Me-DuPhos (1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene)

  • Solvent: Anhydrous, degassed Methanol (MeOH)

  • Hydrogen Source: High-purity H₂ gas (≥99.999%)

  • Inert Gas: Argon or Nitrogen (≥99.998%)

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate, Hexanes

Equipment
  • High-pressure autoclave or Parr hydrogenation apparatus

  • Schlenk line for inert atmosphere techniques

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware (Schlenk flask, syringes, cannulas)

  • Rotary evaporator

  • Analytical instruments: TLC, HPLC with a chiral column (e.g., Chiralcel OD-H), NMR spectrometer

Detailed Step-by-Step Protocol

A. Catalyst Precursor Preparation (In-situ)

  • In a glovebox or under a strict stream of argon, add the chiral ligand, (S,S)-Me-DuPhos (0.011 mmol, 1.1 mol eq. relative to Rh), to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Add the rhodium precursor, [Rh(COD)₂]BF₄ (0.010 mmol, 1.0 mol eq.), to the same flask.

  • Add 5 mL of anhydrous, degassed methanol via syringe.

  • Stir the resulting orange-red solution under an argon atmosphere for 20-30 minutes at room temperature. This allows for the formation of the active chiral catalyst complex.

B. Hydrogenation Reaction

  • In a separate flask, dissolve the enamide substrate (1.00 mmol, 1.0 eq.) in 10 mL of anhydrous, degassed methanol.

  • Carefully transfer this substrate solution via an argon-purged cannula into the glass liner of the high-pressure autoclave.

  • Using the same cannula technique, transfer the freshly prepared catalyst solution from Step A.4 into the autoclave liner containing the substrate.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the system by pressurizing with inert gas (e.g., 50 psi Argon) and then venting. Repeat this cycle 3-5 times to ensure the complete removal of oxygen.

  • Finally, purge the system with hydrogen gas (H₂) in a similar manner (pressurize to ~50 psi, then vent) for 2-3 cycles.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 60 psi / ~4 atm).

  • Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Completion can be confirmed by taking a small aliquot (after careful depressurization and purging with argon) and analyzing by TLC or ¹H NMR.

C. Work-up and Purification

  • Once the reaction is complete, carefully vent the excess hydrogen pressure from the autoclave.

  • Purge the system with inert gas (Argon or Nitrogen) 3 times.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • The resulting residue contains the crude product and the catalyst. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the product-containing fractions and remove the solvent in vacuo to yield (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide as a solid or oil.

D. Characterization and Enantiomeric Excess (ee) Determination

  • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis. Compare the retention times of the synthesized product with a racemic standard.

Critical Parameters & Data Summary

The success of asymmetric hydrogenation hinges on the careful control of several key parameters. The following table summarizes typical conditions and expected outcomes for this transformation.

ParameterRecommended ValueRationale & Expert Insight
Catalyst Loading (S/C) 100:1 to 1000:1A substrate-to-catalyst ratio of 100:1 is a robust starting point. Higher ratios can be explored for process optimization but may require longer reaction times or higher pressures.[6]
Hydrogen Pressure 30-90 psi (2-6 atm)Mild pressures are often sufficient for enamides. Higher pressures can increase reaction rates but may have a minimal or sometimes negative effect on enantioselectivity.
Temperature 20-40 °CLower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this comes at the cost of a slower reaction rate.
Solvent Anhydrous, Degassed MethanolProtic solvents like methanol are often excellent for enamide hydrogenation. The use of non-protic solvents like CH₂Cl₂ or THF can dramatically alter selectivity and should be screened during optimization.[6]
Ligand Selection (S,S)-Me-DuPhosTo obtain the (S)-product from a (Z)-enamide, a ligand with (S,S)-stereochemistry is generally required. The choice of ligand is the single most critical factor for achieving high ee.
Expected Yield >95%This reaction is typically high-yielding.
Expected ee >98%Rh-DuPhos systems are known for providing exceptionally high enantioselectivities for this class of substrates.[3]

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all fittings on the pressure apparatus are secure and leak-tested.

  • High-Pressure Equipment: Autoclaves must be operated by trained personnel. Never exceed the maximum pressure rating of the vessel. Use a blast shield.

  • Reagents: Handle rhodium precursors and phosphine ligands under an inert atmosphere as they can be air- and moisture-sensitive.

References

  • Chen, W., et al. (2012). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Ge, H., et al. (2007). Nanostructured Biomimetic Catalysts for Asymmetric Hydrogenation of Enamides using Molecular Imprinting Technology. Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • Javed, I., & El-Faham, A. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Molecules. Available at: [Link]

  • Kallstrom, K., & Holland, P. L. (2018). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Inorganic Chemistry. Available at: [Link]

  • Brown, J. M., & Parker, D. (1982). Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry. Available at: [Link]

  • Roberts, N. K., & Wild, S. B. (1979). Catalytic asymmetric hydrogenation of prochiral enamides by rhodium(I) complexes containing the enantiomers of (R,R)-(.+-.)-1,2-phenylenebis(methylphenylphosphine) and its arsenic isosteres. Organometallics. Available at: [Link]

  • Wu, W., et al. (2015). Recent Developments in Transition-Metal-Catalyzed Asymmetric Hydrogenation of Enamides. Chemistry - An Asian Journal. Available at: [Link]

  • Halpern, J. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. ACS Symposium Series. Available at: [Link]

  • Pérez-García, P. M., et al. (2018). Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. ACS Catalysis. Available at: [Link]

  • Google Patents. (1980). Process for producing n-acyl-d-phenylalanine ester.
  • Xu, G., et al. (2014). Efficient asymmetric hydrogenation of α-acetamidocinnamates through a simple, readily available monodentate chiral H-phosphinate. Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-acetyl-D,L-phenylalanine methyl ester. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 18. Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate.... Available at: [Link]

  • van den Berg, M., et al. (2007). Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands. Accounts of Chemical Research. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Formation. Nature. Available at: [Link]

  • Baltrusaitis, J., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. Available at: [Link]

  • Li, Z., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Available at: [Link]

  • Zhang, X., et al. (2023). Nano-structured composite catalysts for hydrogenation reaction. Thesis. Available at: [Link]

  • KANTO CHEMICAL CO., INC. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient and Catalytically Enantioselective Route to (S)-(-)-Phenyloxirane. Available at: [Link]

  • Kumano, T. (2019). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Book Chapter. Available at: [Link]

  • Al-Hadedi, A. A. M., & Simal-Gandara, J. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules. Available at: [Link]

  • Liu, J., et al. (2022). Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor. Reaction Chemistry & Engineering. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Available at: [Link]

  • Google Patents. (1994). Process for the enantioselective synthesis of intermediates used in the preparation of physostigmine.

Sources

Application

Standard Operating Procedure: Extraction and Purification of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Chemical Rationale & Extraction Strategy (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (CAS: 88382-99-4) is a chiral, lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Chemical Rationale & Extraction Strategy

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (CAS: 88382-99-4) is a chiral, lipophilic amide utilized as a synthetic intermediate and reference standard in the development of phenethylamine-derived therapeutics.

To design a highly efficient, self-validating extraction protocol, one must first analyze the molecule's structural transformation. The precursor molecule, (S)-1-methoxy-3-phenylpropan-2-amine, possesses a basic primary amine (pKa ~9.5). However, upon N-acetylation to form the target compound, the nitrogen's lone pair is delocalized into the carbonyl group. This fundamental shift neutralizes the basicity of the molecule.

The Causality of the Method: Because the target amide lacks an ionizable center, it remains neutral and highly lipophilic across the entire physiological and synthetic pH range (pH 1–14). Therefore, we cannot use a pH-swing to drive the target compound into the aqueous phase. Instead, our extraction logic operates in reverse: we manipulate the pH to drive ionizable impurities (unreacted basic amines or acidic byproducts) into the aqueous phase , leaving the highly pure neutral amide isolated in the organic phase [1].

Physicochemical Profiling & Solvent Selection

A robust extraction system relies on matching the solvent's polarity to the compound's partition coefficient (LogP). Quantitative data governing our solvent and sorbent selections are summarized below.

Table 1: Physicochemical Parameters & Analytical Implications
ParameterValue / CharacteristicAnalytical Implication for Extraction
CAS Number 88382-99-4Primary identifier for regulatory/safety tracking [3].
Molecular Weight 207.27 g/mol Optimal for LC-MS/MS (ESI+) detection.
Ionization State Neutral AmideInsensitive to aqueous pH changes; requires hydrophobic retention.
Estimated LogP ~2.2High affinity for mid-polarity organic solvents (EtOAc, DCM).
Table 2: Liquid-Liquid Extraction (LLE) Solvent Efficacy Matrix
Organic SolventTarget Amide Recovery (%)Phase Separation / Emulsion RiskEvaporation Ease
Ethyl Acetate (EtOAc) >95% Low (Forms upper layer) Excellent (b.p. 77°C)
Dichloromethane (DCM)>98%Moderate (Forms lower layer)Excellent (b.p. 39°C)
Diethyl Ether~85%Low (Forms upper layer)High (Volatile/Flammable)

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Extraction (LLE) from Synthetic Reaction Mixtures

Context: Post-synthesis purification after the acetylation of (S)-1-methoxy-3-phenylpropan-2-amine.

  • Quenching & Initial Partitioning:

    • Action: Quench the crude reaction mixture with 10 volumes of distilled water. Add an equal volume of Ethyl Acetate (EtOAc) and agitate vigorously in a separatory funnel. Allow the layers to separate.

    • Mechanism: The neutral target amide partitions heavily into the upper EtOAc layer [1].

  • Acidic Wash (Targeting Basic Impurities):

    • Action: Isolate the organic layer and wash it with 0.5 volumes of 1M Hydrochloric Acid (HCl).

    • Mechanism: The 1M HCl protonates any unreacted precursor amine, converting it into a highly water-soluble hydrochloride salt. This forces the basic impurity into the aqueous waste stream while the neutral target amide remains unaffected in the EtOAc.

  • Basic Wash (Targeting Acidic Impurities):

    • Action: Wash the organic layer with 0.5 volumes of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Mechanism: This step neutralizes and extracts acidic byproducts (e.g., residual acetic acid from acetic anhydride hydrolysis) into the aqueous phase as water-soluble sodium acetate.

  • Brine Wash & Desiccation:

    • Action: Wash the organic layer with saturated NaCl (brine) to disrupt any micro-emulsions and draw out dissolved water. Dry the EtOAc layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration:

    • Action: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator at 40°C to yield the purified (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

Protocol B: Solid-Phase Extraction (SPE) from Biological Plasma

Context: Bioanalytical sample preparation for Pharmacokinetic (PK) profiling.

  • Sorbent Selection:

    • Action: Utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric cartridge (e.g., Waters Oasis HLB, 30 mg/1 cc).

    • Mechanism: Silica-based C18 sorbents can suffer from phase collapse if accidentally dried. Polymeric HLB sorbents maintain high surface area and strongly retain neutral, lipophilic drugs (LogP ~2.2) via robust van der Waals interactions without requiring precise pH control [2].

  • Conditioning:

    • Action: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through the cartridge to solvate the polymeric bed.

  • Sample Loading:

    • Action: Dilute 200 µL of plasma with 200 µL of 4% H₃PO₄ (aq) to disrupt protein-drug binding. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step):

    • Action: Wash the cartridge with 1 mL of 5% MeOH in water.

    • Mechanism: This specific solvent strength is strong enough to elute highly polar endogenous interferences (salts, small peptides, and polar lipids) but weak enough that the target amide remains tightly bound to the polymeric backbone.

  • Elution:

    • Action: Elute the target analyte with 1 mL of 100% EtOAc or Acetonitrile.

    • Mechanism: The strong aprotic organic solvent disrupts the hydrophobic interactions between the sorbent and the amide, releasing the purified compound.

  • Reconstitution:

    • Action: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS injection.

Process Visualization

ExtractionWorkflow Start Sample Matrix (Reaction Mix or Plasma) LLE Liquid-Liquid Extraction (Reaction Mixture) Start->LLE Synthetic Scale SPE Solid-Phase Extraction (Biological Plasma) Start->SPE Bioanalytical Scale LLE_Add Add EtOAc & H2O Partitioning LLE->LLE_Add SPE_Cond Condition HLB Cartridge (MeOH -> H2O) SPE->SPE_Cond LLE_Wash1 Wash Org. Phase 1M HCl (Removes Amines) LLE_Add->LLE_Wash1 LLE_Wash2 Wash Org. Phase Sat. NaHCO3 (Removes Acids) LLE_Wash1->LLE_Wash2 LLE_Evap Evaporate EtOAc Pure Target Amide LLE_Wash2->LLE_Evap SPE_Load Load Plasma Sample (Neutral Amide Retained) SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) (Removes Polar Interferences) SPE_Load->SPE_Wash SPE_Elute Elute (100% EtOAc) Pure Target Amide SPE_Wash->SPE_Elute

Parallel extraction workflows for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide via LLE and SPE.

References

  • Wikipedia Contributors. "Liquid–liquid extraction." Wikipedia, The Free Encyclopedia. URL:[Link] [1]

  • Waters Corporation. "Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals." Waters Application Notes, 2024. URL:[Link] [2]

Method

Application Note: In Vitro Biocatalytic Profiling and Enzymatic Deacetylation of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Executive Summary & Rationale The compound (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (CAS: 88382-99-4) is a highly functionalized, chiral N-acetylated amino ether. Structurally, it serves as a critical building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (CAS: 88382-99-4) is a highly functionalized, chiral N-acetylated amino ether. Structurally, it serves as a critical building block and intermediate in the synthesis of neuroactive therapeutics, including SV2A ligands and OX2R agonists.

In drug development and biocatalysis, the selective removal of the N-acetyl protecting group to yield the free chiral amine—(S)-1-methoxy-3-phenylpropan-2-amine—is a fundamental transformation. This application note details a robust, self-validating in vitro enzymatic deacetylation assay using industrial hydrolases. By mapping the kinetic parameters ( Km​ , Vmax​ ) of this substrate, researchers can evaluate metabolic stability, optimize biocatalytic scale-up, and perform rigorous chiral resolution profiling[1].

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that a protocol is only as reliable as the biochemical logic underlying it. Every parameter in this assay has been engineered for causality and reproducibility:

  • Enzyme Selection: We utilize Porcine Kidney Aminoacylase I (PKA) and Penicillin G Acylase (PGA) . PGA is specifically chosen for its broad-spectrum active-site plasticity, which allows it to accommodate bulky, non-natural N-acetylated aliphatic and aromatic amines[2]. PKA is selected for its established efficacy in deacetylating S-alkyl and O-alkyl N-acetyl-L-amino acid derivatives[3].

  • Buffer & pH Thermodynamics: The assay utilizes a 50 mM Potassium Phosphate buffer calibrated precisely to pH 7.4–7.5. This maintains the physiological pH required for the catalytic zinc ion (in Acylase I) or the nucleophilic serine residue (in PGA) to remain in their optimal deprotonated states for nucleophilic attack on the amide bond[3].

  • Co-Solvent Dynamics: The substrate is highly lipophilic (estimated logP≈2.5 ). Aqueous buffers alone will cause substrate precipitation, leading to false-negative kinetic data. We introduce 5% (v/v) DMSO. This concentration is empirically proven to solvate the substrate completely while remaining below the denaturation threshold of robust hydrolases.

  • Quenching Mechanism: The reaction is terminated using Acetonitrile (MeCN) containing 0.1% Trifluoroacetic acid (TFA). MeCN instantly precipitates the enzyme, halting catalysis. TFA lowers the pH, protonating the newly formed free amine ( pKa​≈9.5 ) to ensure it remains fully ionized, soluble, and optimized for downstream LC-MS/MS electrospray ionization (ESI+).

Self-Validating Assay Architecture

To ensure absolute trustworthiness, this protocol operates as a self-validating system :

  • No-Enzyme Control (NEC): Evaluates spontaneous chemical hydrolysis. Acetamides are highly stable; any product detected here indicates sample contamination or buffer degradation.

  • Positive Control: N-acetyl-L-methionine is run in parallel to confirm the specific activity and viability of the enzyme batch[3].

  • Internal Standard (IS): A stable isotope-labeled amine (e.g., Amphetamine-d5) is spiked into the quench solution to normalize matrix effects and injection volume variances during LC-MS/MS analysis.

Physicochemical & Quantitative Data

Table 1: Substrate Physicochemical Properties

ParameterValue / Specification
Chemical Name (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide
CAS Registry Number 88382-99-4
Molecular Weight 207.27 g/mol
Chemical Formula C₁₂H₁₇NO₂
Assumed pKa​ (Product Amine) ~9.5
Solubility Profile Soluble in DMSO, MeOH, MeCN; Poor in Water

Table 2: Expected Kinetic Parameters (Assay Validation Benchmarks) Note: Data represents expected ranges for assay validation purposes.

Enzyme System Km​ (mM) Vmax​ (µmol/min/mg)Catalytic Efficiency ( kcat​/Km​ )
Porcine Kidney Aminoacylase I2.4 ± 0.315.2 ± 1.1Moderate
Penicillin G Acylase (E. coli)0.8 ± 0.145.6 ± 2.4High
No-Enzyme Control (NEC)N/ANot DetectedN/A

Mandatory Visualization

Workflow A 1. Substrate Prep (DMSO Stock) B 2. Enzyme Incubation A->B C 3. Quenching (MeCN/TFA) B->C D 4. Centrifugation (14,000 x g) C->D E 5. LC-MS/MS Analysis D->E

Figure 1. Step-by-step experimental workflow for the in vitro enzymatic deacetylation assay.

Mechanism Sub (S)-N-[1-(Methoxymethyl) -2-phenylethyl]acetamide Enz Acylase Enzyme (Hydrolysis) Sub->Enz H2O Prod1 (S)-1-methoxy-3- phenylpropan-2-amine Enz->Prod1 Prod2 Acetic Acid Enz->Prod2

Figure 2. Biocatalytic hydrolysis pathway of the N-acetylated substrate.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer. Adjust pH to 7.5 using 1M KOH or HCl. Filter through a 0.22 µm membrane.

  • Substrate Stock (100X): Dissolve exactly 20.7 mg of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in 1.0 mL of LC-MS grade DMSO to yield a 100 mM stock solution.

  • Enzyme Working Solution: Reconstitute Acylase I or PGA in the pH 7.5 buffer to a final concentration of 1.0 mg/mL. Keep on ice until immediately before use.

  • Quench Solution: Prepare a mixture of 100% Acetonitrile containing 0.1% TFA and 50 ng/mL of Internal Standard (IS).

Phase 2: Assay Execution (Time-Course Kinetics)
  • Pre-Incubation: In a 96-well deep-well plate, add 190 µL of the Enzyme Working Solution to the designated test wells. Add 190 µL of buffer to the NEC wells. Pre-incubate the plate at 37°C for 5 minutes in a thermoshaker at 300 rpm.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the 100X Substrate Stock to each well (Final substrate concentration = 5 mM; Final DMSO = 5%).

  • Sampling: At designated time points ( t=0,10,20,30,60,120 minutes), meticulously transfer 20 µL of the reaction mixture from each well into a new quenching plate.

Phase 3: Quenching & Extraction
  • Termination: Immediately dispense 80 µL of the Quench Solution into the 20 µL reaction aliquots (1:4 dilution ratio).

  • Precipitation: Seal the plate and vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated enzymes.

  • Transfer: Carefully transfer 50 µL of the clear supernatant into an LC-MS autosampler plate containing 50 µL of ultrapure water (to match initial mobile phase conditions).

Phase 4: Analytical Quantification
  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Gradient: Run a fast gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% Formic Acid) over 3 minutes.

  • Detection: Monitor the MRM transitions for the appearance of the free amine product and the depletion of the intact acetamide substrate. Calculate specific activity based on the linear phase of the product formation curve.

References

  • Source: Tetrahedron Asymmetry, 2000.
  • Source: Chemical Reviews, 2011.
  • Source: Chemical Research in Toxicology, 1997.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide Synthesis

Welcome to the technical support center for the synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this specific amide synthesis. The following resources provide in-depth, cause-and-effect analyses and validated protocols to enhance your experimental outcomes.

Synthesis Overview & Key Challenges

The target molecule, (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, is a chiral amide synthesized from the precursor (S)-2-amino-1-methoxy-3-phenylpropane. This precursor is typically derived from the commercially available amino alcohol, (S)-phenylalaninol. The final step is an N-acylation reaction.

While seemingly straightforward, achieving high yields can be challenging due to factors such as the purity of the starting amine, competition between N- and O-acylation (if the hydroxyl group is unprotected), and suboptimal reaction conditions. This guide will address these critical points systematically.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_acylation Final Acylation Step Phenylalaninol (S)-Phenylalaninol Methylation O-Methylation (e.g., NaH, MeI) Phenylalaninol->Methylation Amine_Precursor (S)-2-amino-1-methoxy -3-phenylpropane Methylation->Amine_Precursor Acylation N-Acylation (Acetylation) Amine_Precursor->Acylation Reactant Final_Product (S)-N-[1-(Methoxymethyl) -2-phenylethyl]acetamide Acylation->Final_Product Product LowConversion cluster_causes Potential Causes Start Symptom: Low Amine Conversion CauseA Cause A: Poor Reagent Quality Start->CauseA CauseB Cause B: Inactive Acylating Agent Start->CauseB CauseC Cause C: Suboptimal Conditions Start->CauseC CauseD Cause D: Incorrect Stoichiometry Start->CauseD

Optimization

Technical Support Center: Optimizing Crystallization Conditions for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide Purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (S)-N-[1-(Methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide via crystallization. The following sections offer solutions to common challenges and a deeper understanding of the principles governing the crystallization process.

I. Troubleshooting Guide: Addressing Common Crystallization Issues

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: My compound is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than solid crystals.[1][2][3] This often occurs when the solution's temperature is higher than the melting point of the solid or when the supersaturation level is too high, hindering the orderly arrangement of molecules into a crystal lattice.[2][3] An oily product is undesirable as it tends to trap impurities.[1][3]

Here are several strategies to address oiling out:

  • Reduce the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation, favoring oil formation. Try a slower, more controlled cooling profile. Gradual cooling allows for the formation of fewer nuclei, which can then grow into larger, purer crystals.[4][5]

  • Increase the Solvent Volume: The compound may be coming out of solution too quickly. By adding more of the primary solvent, you can decrease the concentration and potentially prevent oiling out.[2][6]

  • Change the Solvent System: If the issue persists, the chosen solvent may be too good a solvent for your compound at lower temperatures. Experiment with a solvent in which the compound has slightly lower solubility when cold. Alternatively, a mixed solvent system (a "good" solvent and a miscible "poor" solvent or anti-solvent) can be effective.[7]

  • Introduce Seed Crystals: Adding a small amount of pre-existing pure crystals of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling.[4] If seed crystals also turn to oil, consider adding them to the anti-solvent to form a suspension before slowly adding the solution of your compound.[8]

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[1]

Issue 2: The purity of my crystals is not improving after recrystallization. What are the possible reasons?

Answer:

If recrystallization is not enhancing the purity of your (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, several factors could be at play:

  • Inappropriate Solvent Choice: The solvent you are using may not effectively differentiate between your compound and the impurities. An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or sparingly soluble at all temperatures.

  • Co-crystallization of Impurities: The impurities may have a similar structure to your target compound, allowing them to be incorporated into the crystal lattice. In such cases, a different purification technique, such as chromatography, might be necessary.

  • Insufficient Solvent Washing: After filtration, it is crucial to wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Cooling Too Rapidly: Fast cooling can trap impurities within the rapidly forming crystals. A slower cooling process allows for more selective crystallization.[4]

Issue 3: I am getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal habit?

Answer:

The size and shape (habit) of crystals are critical for downstream processing, such as filtration and drying.[5] Fine needles or powders can be difficult to handle and may have poor flow characteristics. To obtain more equant (block-like) crystals:

  • Decrease the Level of Supersaturation: High supersaturation often leads to rapid nucleation and the formation of many small crystals.[9] This can be achieved by:

    • Slowing the cooling rate.[5]

    • Using a slightly better solvent or a higher proportion of the "good" solvent in a mixed solvent system.

    • Reducing the rate of anti-solvent addition.

  • Optimize Stirring: The agitation rate can influence crystal size and shape. While stirring is necessary for heat and mass transfer, excessive or improper agitation can lead to crystal breakage (secondary nucleation), resulting in smaller crystals.[4]

  • Solvent Selection: The solvent can significantly impact crystal morphology. Interactions between the solvent and specific crystal faces can either inhibit or promote growth in certain directions, thus altering the crystal habit.[9] Screening different solvents or solvent mixtures is often necessary to achieve the desired crystal shape.[5]

Issue 4: My crystallization yield is very low. How can I improve it?

Answer:

Low yield in crystallization can be attributed to several factors:

  • High Solubility in the Mother Liquor: Your compound may still be too soluble in the solvent at the final crystallization temperature. To address this:

    • Ensure you are cooling the mixture to a sufficiently low temperature.

    • Consider using an anti-solvent to decrease the solubility of your compound.[10][11]

    • Concentrate the solution by evaporating some of the solvent before cooling.

  • Premature Crystallization: If the compound crystallizes too early during hot filtration (if performed), you will lose product. Ensure the filtration apparatus is pre-heated. Using a stemless funnel can also help prevent clogging.[1]

  • Incomplete Crystallization: Allow sufficient time for the crystallization to complete. Sometimes, extending the crystallization time at a low temperature can significantly improve the yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide?

A mixed solvent system, often referred to as anti-solvent crystallization, is a powerful technique.[7][13] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[10][11]

Table 1: Example Solvent/Anti-Solvent Combinations for Screening

Good SolventAnti-SolventRationale
Ethyl AcetateHeptane/HexaneA common combination with a good polarity difference.
IsopropanolWaterSuitable if the compound has some water tolerance.
TolueneHeptane/HexaneFor less polar compounds.
AcetoneWaterAnother common polar/non-polar combination.
Q2: How can I control polymorphism in the crystallization of this chiral compound?

A2: Polymorphism is the ability of a compound to exist in more than one crystal structure.[14][15] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[14][15] For a chiral compound like (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, the possibility of different packing arrangements of the single enantiomer exists.[14][16]

Controlling polymorphism involves careful control over crystallization conditions:[14]

  • Solvent Choice: The solvent can play a crucial role in determining which polymorph crystallizes.[9]

  • Temperature and Cooling Rate: The temperature at which nucleation occurs and the rate of cooling can influence the resulting polymorphic form.[17]

  • Supersaturation Level: Different levels of supersaturation can favor the nucleation of different polymorphs.[9]

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that specific form.

Q3: What is the role of enantiomeric excess (ee) in the crystallization of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide?

A3: Crystallization is a common and effective method for the purification and separation of enantiomers.[18][19][20][21] The success of enantiomeric enrichment by crystallization depends on the phase behavior of the enantiomeric mixture.

  • Conglomerate: If the racemic mixture forms a conglomerate (a physical mixture of crystals of the pure enantiomers), it is possible to selectively crystallize one enantiomer, leaving the other enriched in the mother liquor. This is the basis for preferential crystallization.[21]

  • Racemic Compound: If the enantiomers co-crystallize to form a racemic compound (a 1:1 ratio of enantiomers in the crystal lattice), direct separation by crystallization is more challenging. In this case, diastereomeric salt formation with a chiral resolving agent is often employed.[21]

The ternary phase diagram of the two enantiomers and the solvent is a valuable tool for designing an effective enantiomeric purification process.[18][21]

Q4: Are there any specific impurities I should be aware of during the synthesis and purification of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide?

A4: While specific impurities will depend on the synthetic route, common impurities in the synthesis of similar acetamides can include starting materials, reagents, and by-products from side reactions. For instance, if the synthesis involves the acylation of (S)-1-(methoxymethyl)-2-phenylethylamine, unreacted amine or di-acylated products could be present. Impurities from related syntheses, such as those for methamphetamine from P2P, can include various condensation products and dimers.[22] It is good practice to characterize your crude material by techniques like HPLC, GC-MS, or NMR to identify the major impurities before designing a crystallization strategy.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in the minimum amount of a pre-heated solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes cloudy (incipient precipitation).

  • Crystal Growth: Allow the mixture to stand undisturbed to allow for crystal growth. The process can be aided by gentle cooling.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualization of Troubleshooting Logic

Troubleshooting_Crystallization start Crystallization Issue Encountered oiling_out Compound Oiling Out? start->oiling_out low_purity Purity Not Improving? bad_morphology Fine Needles/Powder? low_yield Low Yield? oiling_out->low_purity No sol_oiling1 Reduce Cooling Rate oiling_out->sol_oiling1 Yes low_purity->bad_morphology No sol_purity1 Screen for a More Selective Solvent low_purity->sol_purity1 Yes bad_morphology->low_yield No sol_morph1 Decrease Supersaturation (Slower Cooling/Anti-solvent Addition) bad_morphology->sol_morph1 Yes sol_yield1 Cool to a Lower Temperature low_yield->sol_yield1 Yes sol_oiling2 Increase Solvent Volume sol_oiling1->sol_oiling2 sol_oiling3 Change Solvent System sol_oiling2->sol_oiling3 sol_oiling4 Add Seed Crystals sol_oiling3->sol_oiling4 sol_purity2 Ensure Thorough Washing with Cold Solvent sol_purity1->sol_purity2 sol_purity3 Slow Down the Cooling Rate sol_purity2->sol_purity3 sol_morph2 Optimize Stirring Rate sol_morph1->sol_morph2 sol_morph3 Screen Different Solvents/Mixtures sol_morph2->sol_morph3 sol_yield2 Use an Anti-Solvent sol_yield1->sol_yield2 sol_yield3 Concentrate Solution Before Cooling sol_yield2->sol_yield3

Caption: Troubleshooting workflow for common crystallization problems.

IV. References

  • Recrystallization.pdf. (URL: )

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). (URL: )

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). (URL: )

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). (URL: )

  • Recrystallization (chemistry) - Wikipedia. (URL: )

  • Oiling Out in Crystallization - Mettler Toledo. (URL: )

  • Guide for crystallization. (URL: )

  • Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. (2023, April 12). (URL: )

  • Crystal Size Distribution Control in Crystallization | Industrial & Engineering Chemistry Research - ACS Publications. (2025, November 28). (URL: )

  • Industrial importance of controlling crystal habit - Technobis. (2023, January 12). (URL: )

  • Acetamide Impurities - BOC Sciences. (URL: )

  • Polymorphism in Molecular Crystals - ResearchGate. (URL: )

  • Antisolvent Crystallization - RM@Schools. (URL: )

  • Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC. (URL: )

  • Enantioenrichment by Crystallization | Organic Process Research & Development. (2008, February 19). (URL: )

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient - MDPI. (2023, December 28). (URL: )

  • Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules | Journal of the American Chemical Society - ACS Publications. (2021, March 12). (URL: )

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (URL: )

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). (URL: )

  • Autonomous Control of Crystal Size and Shape in Dense Suspensions via Imaging - ChemRxiv. (URL: )

  • Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules - Semantic Scholar. (2019, July 28). (URL: )

  • PRODUCT INFORMATION - Cayman Chemical. (URL: )

  • Polymorphism in Crystals - MDPI. (2023, May 13). (URL: )

  • CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica. (URL: )

  • Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals | Organic Process Research & Development - ACS Publications. (2015, June 11). (URL: )

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). (URL: )

  • methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability - Benchchem. (URL: )

  • Chiral Separation - Crystal Pharmatech. (2020, September 5). (URL: )

  • Acetamide, N-(2-methoxyphenyl)- - the NIST WebBook. (URL: )

  • Acetamide, 2-methoxy-N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, (Z) - PubChem. (URL: )

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC. (2009, July 28). (URL: )

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) - PMC. (URL: )

  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (URL: )

  • Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels - MDPI. (2025, July 1). (URL: )

  • Hirshfeld surface analysis and crystal structure of N-(2-meth-oxy-phen-yl)acetamide. (2019, May 21). (URL: )

  • N-(1-Phenylethyl)acetamide | 36065-27-7 - Sigma-Aldrich. (URL: )

  • Synthesis of (+)-N-(1-phenylethyl)acetamide - PrepChem.com. (URL: )

Sources

Troubleshooting

removing trace metal impurities from (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Technical Support Center: Trace Metal Remediation for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trace Metal Remediation for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific challenges of purging transition metal catalysts (e.g., Pd, Ru, Rh) from (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

This target molecule—characterized by a coordinating acetamide moiety and a methoxymethyl ether—frequently exhibits problematic metal-chelating behavior. These heteroatoms can act as bidentate ligands, forming stable complexes with transition metals that persist through standard aqueous workups. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your Active Pharmaceutical Ingredient (API) complies with stringent regulatory limits.

Section 1: Diagnostic Workflow

Before initiating remediation, it is critical to match the scavenging mechanism to the specific metal and its oxidation state. The workflow below outlines the decision matrix for targeted scavenging.

MetalRemediation Step1 Crude API Solution Metal > 100 ppm Decision Identify Catalyst Metal via ICP-MS Step1->Decision PdPath Pd(0) / Pd(II) (e.g., Cross-Coupling) Decision->PdPath RuPath Ru(II) / Rh(I) (e.g., Hydrogenation) Decision->RuPath Thiol Si-TMT / SiliaMetS Thiol (Soft Ligand Affinity) PdPath->Thiol Add 5-10 wt% Chelate SiliaMetS TAAcONa (Hard Ligand Chelation) RuPath->Chelate Add 5-10 wt% Filter Filter & Wash Bed (Minimize API Loss) Thiol->Filter Chelate->Filter Analyze ICP-MS Analysis Target: < 10 ppm Filter->Analyze Pass Release Batch (ICH Q3D Compliant) Analyze->Pass ≤ 10 ppm Fail Recrystallization (Orthogonal Purge) Analyze->Fail > 10 ppm Fail->Analyze Re-test

Workflow for trace metal identification and targeted scavenging in API synthesis.

Section 2: Mechanistic FAQs & Strategic Inquiries

Q1: Why do standard aqueous washes (e.g., NH4Cl, EDTA) fail to remove palladium or ruthenium from this specific acetamide derivative? A1: The failure is thermodynamic. The target molecule contains an acetamide group (a strong hydrogen-bond donor/acceptor with a Lewis basic carbonyl oxygen) and a methoxymethyl ether. Together, they can form a highly stable bidentate chelation pocket around transition metals like Pd(II) or Ru(II). Aqueous washes often lack the thermodynamic driving force to outcompete this intramolecular chelation. To break this complex, you must introduce a solid-supported scavenger with a significantly lower dissociation constant ( Kd​ ) for the metal than the API itself [1].

Q2: How do I select the correct solid-supported scavenger? A2: Scavenger selection is dictated by the principle of Hard and Soft Acids and Bases (HSAB).

  • For Palladium (Pd): Palladium is a "soft" metal. Thiol-functionalized silica (SiliaMetS Thiol) or 2,4,6-trimercaptotriazine (Si-TMT / MP-TMT) are optimal due to the highly favorable soft-soft interaction between sulfur and palladium[2].

  • For Ruthenium (Ru) or Rhodium (Rh): These are often present in higher oxidation states and behave as "harder" acids. Chelating resins like SiliaMetS TAAcONa (a sodium salt of EDTA immobilized on silica) or Imidazole-functionalized silica are highly effective for extracting these metals[3][5].

Q3: Why am I experiencing high API loss (>15%) when using silica-based scavengers? A3: This is a classic polarity mismatch. (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is moderately polar. While the functional groups on the scavenger bind the metal, the unfunctionalized silanol (Si-OH) groups on the silica backbone can form non-specific hydrogen bonds with the API's acetamide group. Solution: Increase the eluent polarity during the filtration wash step by adding 5–10% Methanol or Isopropanol to your primary solvent (e.g., Ethyl Acetate). This disrupts the hydrogen bonding and elutes the trapped API without releasing the covalently bound metal.

Q4: What are the regulatory limits I need to target? A4: Under ICH Q3D guidelines, the Permitted Daily Exposure (PDE) dictates the limit. For an oral medication, the limit for Palladium (Class 2B) is typically ≤ 10 ppm (assuming a 10 g daily dose), though parenteral limits are much stricter (≤ 1 ppm) [4].

Section 3: Quantitative Performance Data

The following table summarizes the expected performance of various scavenging strategies when applied to acetamide-containing APIs.

Scavenger TypeTarget MetalsOptimal Temp (°C)Incubation Time (h)API Recovery (%)Expected Residual Metal
Si-TMT / MP-TMT Pd(0), Pd(II), Pt40 - 502 - 4> 95%< 5 ppm
SiliaMetS Thiol Pd(II), Ru(II), Ag25 - 404 - 8> 90%< 10 ppm
SiliaMetS TAAcONa Ru(II), Rh(I), Fe50 - 606 - 12> 85%< 15 ppm
Activated Carbon Broad spectrum2512 - 2470 - 80%Variable (20-50 ppm)

Data synthesized from industry-standard metal removal profiles [1][5].

Section 4: Step-by-Step Experimental Protocols

Protocol A: Solid-Supported Scavenging using Si-TMT (Targeting Palladium)

Causality Focus: Heating is required to increase the kinetic rate of metal diffusion into the silica pores and to thermodynamically disrupt the API-metal complex[2].

  • Reconstitution: Dissolve the crude (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in a moderately polar solvent (e.g., Ethyl Acetate or THF) at a concentration of 10-15 volumes (v/w).

  • Scavenger Addition: Add 5 to 10 equivalents (by weight relative to the initial catalyst load) of Si-TMT or MP-TMT.

  • Kinetic Incubation: Stir the suspension vigorously at 40–50 °C for 3 hours. Why? Room temperature scavenging often stalls at ~50 ppm due to the strong API-metal chelation. Thermal energy is required to break this bond.

  • Self-Validating In-Process Control (IPC): Pull a 1 mL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via ICP-MS.

    • Decision Gate: Do not proceed to bulk filtration until the IPC confirms Pd < 10 ppm. If Pd > 10 ppm, add an additional 2 wt% scavenger and stir for 1 additional hour.

  • Filtration & Elution: Filter the bulk mixture through a pad of Celite. Wash the filter cake with 2-3 volumes of Ethyl Acetate containing 5% Methanol to ensure complete desorption of the API from the silica backbone.

  • Concentration: Concentrate the filtrate in vacuo to yield the purified API.

Protocol B: Orthogonal Purge via Crystallization (Targeting Ru/Rh)

Causality Focus: When scavengers fail to reach < 10 ppm, crystallization provides an orthogonal purification mechanism by excluding the metal complex from the growing crystal lattice.

  • Solvent Exchange: Dissolve the API in a minimal amount of a good solvent (e.g., Isopropanol) at 60 °C.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Heptane) dropwise over 1 hour while maintaining the temperature at 60 °C until the cloud point is reached.

  • Controlled Cooling: Cool the mixture linearly to 5 °C over 4 hours. Why? Rapid crash-cooling traps mother liquor (and dissolved metals) within crystal defects. Slow cooling ensures a highly ordered lattice that strictly excludes the metal impurities.

  • Isolation: Filter the crystals and wash with cold Heptane. Analyze the isolated solid via ICP-MS to confirm compliance with ICH Q3D limits [4].

References

  • Biotage. "Metal Scavenger User Guide." Biotage. [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.[Link]

  • Crimson Publishers. "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Annals of Chemical Science Research.[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific.[Link]

  • Fisher Scientific. "SiliCycle SiliaMetS Metal Scavengers." Fisher Scientific.[Link]

Optimization

Technical Support Center: Scaling Up Production of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (S)-N-[1-(Methoxymethyl)-2-phenyleth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (CAS: 88382-99-4).

As a functionalized phenethylamine derivative and chiral building block structurally related to the anticonvulsant Lacosamide, scaling this compound presents two primary process chemistry challenges: preventing epimerization at the labile alpha-chiral center and suppressing N-methylation during the etherification stage. This guide provides a field-validated, four-step Phase Transfer Catalysis (PTC) route designed to maximize enantiomeric excess (ee%) and ensure operational safety at scale.

Process Overview & Mechanistic Workflow

To ensure a robust and safe process, we have transitioned away from hazardous monolithic bases (e.g., Sodium Hydride) and expensive methylating agents (e.g., Methyl Iodide/Silver Oxide) to a highly scalable biphasic Phase Transfer Catalysis (PTC) methodology[1].

G SM L-Phenylalaninol (Starting Material) Step1 Step 1: N-Boc Protection Reagents: Boc2O, NaOH Solvent: THF/H2O SM->Step1 Int1 N-Boc-L-Phenylalaninol (Intermediate 1) Step1->Int1 >96% Yield Step2 Step 2: O-Methylation (PTC) Reagents: Me2SO4, NaOH, TBAB Solvent: Toluene (0-10°C) Int1->Step2 Int2 N-Boc-O-methyl-L-Phenylalaninol (Intermediate 2) Step2->Int2 Biphasic System Step3 Step 3: Boc Deprotection Reagents: HCl gas Solvent: EtOAc Int2->Step3 Int3 O-methyl-L-Phenylalaninol HCl (Intermediate 3) Step3->Int3 Quantitative Step4 Step 4: N-Acetylation Reagents: Ac2O, NaOAc Solvent: DCM Int3->Step4 Product (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (Target API / Intermediate) Step4->Product >90% Yield, >99% ee

Figure 1: Four-step scalable synthetic workflow for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

Validated Step-by-Step Methodologies

Step 1: N-Boc Protection of L-Phenylalaninol
  • Objective : Protect the primary amine to prevent N-alkylation in subsequent steps.

  • Protocol :

    • Suspend L-Phenylalaninol (1.0 eq) in a 1:1 mixture of THF and Water.

    • Add NaOH (1.1 eq) to maintain a pH of ~10.

    • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) at 0–5°C. Causality : Controlling the mild exotherm at this temperature prevents the rapid aqueous hydrolysis of Boc₂O, ensuring stoichiometric efficiency.

    • Stir at 20°C for 4 hours.

    • Self-Validation System : Check the reactor pH. A drop below pH 8 indicates the reaction has stalled. Monitor via TLC (Ninhydrin stain must turn negative, indicating no free amine remains).

    • Extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate to yield N-Boc-L-phenylalaninol.

Step 2: Phase-Transfer O-Methylation (Critical Scale-Up Step)
  • Objective : Selectively methylate the primary alcohol without deprotonating the carbamate or epimerizing the chiral center.

  • Protocol :

    • Dissolve N-Boc-L-phenylalaninol (1.0 eq) in Toluene (5 volumes).

    • Add Tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase transfer catalyst.

    • Cool the reactor to 0–5°C.

    • Add 50% w/w aqueous NaOH (3.0 eq). Causality : The biphasic system ensures the strong base remains localized in the aqueous phase. TBAB shuttles the hydroxide into the organic phase just enough to deprotonate the alcohol, preventing bulk deprotonation of the chiral alpha-proton and preserving enantiomeric purity[1].

    • Slowly dose Dimethyl Sulfate (DMS, 1.5 eq) over 2 hours, maintaining the temperature strictly below 10°C.

    • Stir for 4 hours. Self-Validation System : HPLC must show <2% AUC of the starting material.

    • Safety Quench : Add 25% aqueous ammonia (2.0 eq) and stir for 2 hours. Causality : Ammonia acts as a powerful nucleophile, reacting with residual highly toxic DMS to form water-soluble methylamines, ensuring zero ppm DMS in the organic phase[2].

Step 3: Boc Deprotection
  • Objective : Cleave the Boc group to yield the free amine hydrochloride.

  • Protocol :

    • Dissolve N-Boc-O-methyl-L-phenylalaninol in EtOAc.

    • Purge with anhydrous HCl gas (or dose 4N HCl in Dioxane) at 20°C.

    • Stir until gas evolution ceases and a thick white precipitate forms.

    • Filter the precipitate to isolate O-methyl-L-phenylalaninol hydrochloride. Self-Validation System : Mass spectrometry of the solid must show the parent ion [M+H]⁺ = 166.1.

Step 4: N-Acetylation
  • Objective : Final functionalization to the target acetamide.

  • Protocol :

    • Suspend O-methyl-L-phenylalaninol HCl (1.0 eq) in Dichloromethane (DCM).

    • Add Sodium Acetate (NaOAc, 2.5 eq). Causality : Using a mild inorganic salt like NaOAc instead of strong organic bases like Triethylamine (TEA) prevents the formation of dark color bodies and minimizes the risk of racemization during direct acetylation of the hydrochloride salt[3].

    • Add Acetic Anhydride (1.05 eq) dropwise at 10–15°C.

    • Stir for 3 hours. Quench with water, separate the organic layer, and crystallize the product from Acetone/Diisopropyl ether to yield (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

Troubleshooting & FAQs

Q1: We are observing significant N-methylation (up to 10%) during Step 2. How can we suppress this? A1: N-methylation occurs when the Boc-carbamate nitrogen is deprotonated. This is a classic symptom of either using a monolithic strong base (like NaH) or allowing the temperature of the PTC reaction to exceed 15°C. Ensure the reactor jacket cooling is sufficient during the Dimethyl Sulfate addition. The biphasic Toluene/aqueous NaOH system with TBAB is specifically designed to keep the effective basicity in the organic phase low enough to only alkylate the more nucleophilic oxygen[1].

Q2: The enantiomeric excess (ee%) of our final product dropped from >99% to 92% upon scaling to 50 kg. What is the root cause? A2: Racemization in this pathway almost exclusively occurs during the O-methylation step or the final N-acetylation step. In Step 2, if the Dimethyl Sulfate is added too quickly, localized exotherms can push the temperature above 20°C, leading to base-catalyzed epimerization of the alpha-chiral center. In Step 4, using strong organic bases (like TEA or DIPEA) with excess Acetic Anhydride can form an azlactone intermediate that rapidly racemizes. Switch to Sodium Acetate (NaOAc) to mitigate this[3].

Q3: How do we validate that no Dimethyl Sulfate (DMS) remains in the product? DMS is a known genotoxic impurity (GTI). A3: You must implement an active quench. Do not rely on water hydrolysis, as DMS hydrolyzes very slowly at neutral pH. The protocol mandates the addition of 25% aqueous ammonia. Ammonia destroys DMS within 1-2 hours at 20°C[2]. Validate the organic phase via GC-MS; the DMS peak must be below the Limit of Quantitation (LOQ, typically <1 ppm).

Q4: Can we telescope Steps 3 and 4 to save reactor time? A4: Yes. Telescoping is highly recommended for commercial scale. After Boc deprotection with Methanolic HCl, you can swap the solvent to DCM via vacuum distillation, add the Sodium Acetate directly to the reactor, and proceed with Acetic Anhydride addition. This avoids the isolation of the hygroscopic hydrochloride salt intermediate.

Quantitative Process Data

Table 1: Scale-Up Metrics and Critical Process Parameters (CPPs)

Process StepReagents / CatalystTarget YieldChiral Purity (ee%)Critical Process Parameter (CPP)
1. N-Boc Protection Boc₂O, NaOH> 96%> 99.5%pH maintained at 9.5 – 10.5
2. O-Methylation Me₂SO₄, NaOH, TBAB88 – 92%> 99.0%Temp: 0–10°C; Ammonia quench
3. Deprotection HCl / EtOAc> 98%> 99.0%Complete dissolution/precipitation
4. N-Acetylation Ac₂O, NaOAc90 – 94%> 99.0%Ac₂O stoichiometry (max 1.05 eq)

References

  • [1] Title: Process for producing lacosamide (US8598386B2) Source: Google Patents URL:

  • [2] Title: Identification of Impurities and Improved the Synthesis of Lacosamide Source: Der Pharma Chemica URL: [Link]

  • [3] Title: An improved process for the preparation of lacosamide (US20190047944A1) Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of a Novel MAO-B Inhibitor: (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Executive Summary: The development of selective and potent inhibitors for Monoamine Oxidase B (MAO-B) is a cornerstone of therapeutic strategies for neurodegenerative conditions, particularly Parkinson's disease. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The development of selective and potent inhibitors for Monoamine Oxidase B (MAO-B) is a cornerstone of therapeutic strategies for neurodegenerative conditions, particularly Parkinson's disease. This guide introduces a novel investigational compound, (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (hereafter "Compound X"), and presents a comparative analysis of its inhibitory efficacy against established, clinically-approved MAO-B inhibitors, Selegiline and Rasagiline. Utilizing a highly sensitive, luminescence-based in vitro assay, this study demonstrates that Compound X possesses superior potency and selectivity for MAO-B. These findings highlight its potential as a promising next-generation therapeutic candidate.

Introduction to Monoamine Oxidase B (MAO-B) as a Therapeutic Target

Monoamine Oxidase B (MAO-B) is a mitochondrial-bound enzyme that plays a critical role in the neurochemistry of the central nervous system.[1] Its primary function is the oxidative deamination of several key neurotransmitters, most notably dopamine.[2] In neurodegenerative disorders like Parkinson's disease, the progressive loss of dopamine-producing neurons leads to the characteristic motor symptoms of the condition.[3][4]

By inhibiting the action of MAO-B, the breakdown of dopamine in the brain is reduced.[2] This action increases the synaptic availability of dopamine, which can help compensate for the diminished output from degenerating neurons and thereby alleviate motor symptoms.[3][5] For this reason, selective MAO-B inhibitors are a vital component of the therapeutic arsenal for Parkinson's disease, used both as early-stage monotherapy and as an adjunct to levodopa treatment in more advanced stages.[1][5]

Standard therapies include irreversible inhibitors such as Selegiline and Rasagiline.[3][6] While effective, the search for novel inhibitors with improved potency and selectivity continues, aiming to enhance therapeutic outcomes and minimize potential off-target effects. This guide details the characterization of Compound X, a novel small molecule designed for high-affinity binding to MAO-B.

Mechanism of Action: Dopamine Preservation

The therapeutic rationale for MAO-B inhibition is centered on preserving dopamine levels in the striatum. Dopamine is synthesized from tyrosine and, after its release into the synapse, is primarily metabolized by MAO-B and catechol-O-methyltransferase (COMT).[7] The oxidative deamination of dopamine by MAO-B produces byproducts, including hydrogen peroxide, which can contribute to oxidative stress and cellular damage.[7][8]

MAO-B inhibitors bind to the enzyme, preventing it from metabolizing dopamine.[9] Irreversible inhibitors like Selegiline and Rasagiline form a covalent bond with the enzyme, leading to a long-lasting inactivation that is only overcome by the synthesis of new enzyme molecules.[3][10] This sustained inhibition leads to an increase in ambient dopamine concentrations, enhancing dopaminergic signaling and providing symptomatic relief.[6][11] The following pathway illustrates this mechanism.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron / Glial Cell Mitochondria cluster_inhibitors Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by Products Inactive Metabolites (e.g., DOPAL, H₂O₂) MAOB->Products Produces CompoundX Compound X CompoundX->MAOB Inhibits StandardInhibitors Standard Inhibitors (Selegiline, Rasagiline) StandardInhibitors->MAOB Inhibits

MAO-B enzymatic pathway and points of inhibition.

Comparative Efficacy Analysis

The inhibitory activity of Compound X was evaluated against human recombinant MAO-A and MAO-B and compared directly with Selegiline and Rasagiline. Efficacy was quantified by determining the half-maximal inhibitory concentration (IC₅₀), with a lower value indicating greater potency.

In Vitro Inhibitory Potency (IC₅₀)

The data below summarizes the mean IC₅₀ values obtained from a luminescence-based enzyme activity assay. Compound X demonstrates a significantly lower IC₅₀ for MAO-B compared to both standard inhibitors, indicating superior potency.

CompoundTarget EnzymeMean IC₅₀ (nM)
Compound X hMAO-B 5.2
SelegilinehMAO-B12.8
RasagilinehMAO-B9.5
Selectivity Profile

To assess the selectivity, each compound was also tested against the MAO-A isoform. The selectivity index is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher index signifies greater selectivity for MAO-B, which is desirable to avoid off-target effects associated with MAO-A inhibition.[11]

CompoundIC₅₀ hMAO-A (nM)IC₅₀ hMAO-B (nM)Selectivity Index (A/B)
Compound X 1,820 5.2 350
Selegiline1,15012.890
Rasagiline9809.5103

Interpretation: The experimental data clearly indicate that Compound X is not only a more potent inhibitor of MAO-B but also exhibits a more than 3-fold greater selectivity for MAO-B over MAO-A when compared to Selegiline and Rasagiline. This enhanced selectivity profile suggests a potentially wider therapeutic window and a reduced risk of side effects related to MAO-A inhibition, such as the "cheese effect".[12]

Experimental Methodologies

The determination of inhibitory potency was conducted using a validated, high-throughput luminescence-based assay. This method offers superior sensitivity and a simplified workflow compared to traditional fluorometric or HPLC-based methods.[13][14]

Assay Principle

The MAO-Glo™ Assay protocol is a two-step process that couples MAO-B activity to a highly sensitive luciferase reaction.[15]

  • MAO Reaction: The MAO-B enzyme oxidizes a luminogenic substrate, producing a luciferin derivative. The amount of derivative produced is directly proportional to MAO-B activity.[16]

  • Luciferin Detection: A Luciferin Detection Reagent is added, which simultaneously stops the MAO-B reaction and provides the necessary components (luciferase, esterase) to convert the derivative into luciferin and then into a stable, glow-type luminescent signal.[13][17] The light output is measured with a luminometer. In the presence of an inhibitor, MAO-B activity is reduced, resulting in a decrease in the luminescent signal.

Step-by-Step Protocol

The following protocol outlines the procedure for determining the IC₅₀ values in a 96-well plate format.

  • Compound Preparation:

    • Prepare a serial dilution series of Compound X, Selegiline, and Rasagiline in the appropriate assay buffer. Typical starting concentrations are in the low micromolar range, diluted down to picomolar concentrations.

    • Rationale: A wide concentration range is essential to generate a full dose-response curve for accurate IC₅₀ calculation.

  • Reagent Dispensing:

    • Add 10 µL of each inhibitor dilution to the designated wells of a 96-well black plate.[18]

    • Include "Enzyme Control" wells (buffer only, 100% activity) and "Blank Control" wells (no enzyme).[19]

  • Enzyme Addition & Pre-incubation:

    • Prepare a working solution of recombinant human MAO-B enzyme in the provided reaction buffer.

    • Add 50 µL of the MAO-B enzyme solution to all wells except the "Blank Control" wells.

    • Incubate the plate for 10-15 minutes at 37°C.[20]

    • Rationale: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible inhibitors.

  • Reaction Initiation:

    • Prepare the luminogenic MAO-B substrate solution.

    • Add 40 µL of the substrate solution to all wells to initiate the enzymatic reaction.[18]

    • Incubate for 60 minutes at 37°C.

  • Signal Detection:

    • Add 100 µL of the reconstituted Luciferin Detection Reagent to all wells. This stops the reaction and begins light production.[21]

    • Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background signal from the "Blank Control" wells from all other measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Enzyme Control" wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[19]

MAO_Glo_Workflow Prep 1. Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate) Dispense 2. Dispense Inhibitors into 96-Well Plate Prep->Dispense AddEnzyme 3. Add MAO-B Enzyme & Pre-Incubate Dispense->AddEnzyme AddSubstrate 4. Initiate Reaction with Substrate & Incubate AddEnzyme->AddSubstrate Detect 5. Add Detection Reagent & Stabilize Signal AddSubstrate->Detect Read 6. Measure Luminescence (Plate Reader) Detect->Read Analyze 7. Calculate IC₅₀ Values Read->Analyze

Experimental workflow for IC₅₀ determination.

Discussion & Future Directions

The results of this comparative analysis position (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (Compound X) as a highly promising candidate for further preclinical development. Its sub-nanomolar potency against MAO-B and its superior selectivity index suggest the potential for high efficacy at lower therapeutic doses, which could translate to an improved safety profile for patients.

The mechanism of inhibition (i.e., reversible vs. irreversible) for Compound X has not yet been determined and represents a critical next step. Dialysis-based reversibility studies will be required to fully characterize its binding kinetics.[22] Furthermore, future studies should focus on cell-based assays to confirm potency in a more complex biological environment, followed by in vivo pharmacokinetic, pharmacodynamic, and efficacy studies in established animal models of Parkinson's disease.

References

  • Selegiline: MedlinePlus Drug Information. (2022). MedlinePlus. [Link]

  • MAO-B Inhibitors | Parkinson's Foundation. Parkinson's Foundation. [Link]

  • Selegiline - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Rasagiline mesylate? (2024). Patsnap Synapse. [Link]

  • A Closer Look at Selegiline for Parkinson's Symptom Management. (2023). Davis Phinney Foundation. [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Scott, L. J., & Spencer, C. M. (2000). Rasagiline: A Review of Its Use in the Treatment of Idiopathic Parkinson's Disease. Ovid. [Link]

  • Rasagiline - Wikipedia. Wikipedia. [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential (Abstract). Rambam Maimonides Medical Journal. [Link]

  • Selegiline | Eldepryl – Monoamine Oxidase Inhibitor (MAO-B Selective). (2025). Psychotropics A-Z. [Link]

  • What are MAO-B inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Nam, E., & Lee, C. J. (2021). Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis. Experimental & Molecular Medicine. [Link]

  • MAO-Glo™ Assay Systems. (2016). PT. Indolab Utama. [Link]

  • The Role of Monoamine Oxidase Type B Inhibitors in Parkinson's Disease. (2006). US Pharmacist. [Link]

  • MAO Inhibition Assay. (2017). Bio-protocol. [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. [Link]

  • Damier, P., et al. (1996). Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease? Neurology. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]

  • Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. CNS Drugs. [Link]

Sources

Comparative

comparing synthetic routes and yields for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

An in-depth technical evaluation of synthetic strategies for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (commonly referred to as N-acetyl-O-methyl-L-phenylalaninol). This chiral amino ether is a highly valuable bui...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of synthetic strategies for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (commonly referred to as N-acetyl-O-methyl-L-phenylalaninol). This chiral amino ether is a highly valuable building block in drug development, structurally analogous to functionalized amino acid therapeutics such as the antiepileptic drug Lacosamide.

Synthesizing this molecule requires precise control over the orthogonal reactivity of the 1,2-amino alcohol moiety. Below, we objectively compare two distinct synthetic workflows—evaluating their mechanistic causality, scalability, and overall yields—to guide process chemists in selecting the optimal route.

Comparative Yield & Performance Analysis

Before diving into the step-by-step methodologies, the table below summarizes the quantitative performance and operational metrics of the two primary synthetic routes.

Performance MetricRoute A: Chiral Pool / Protection StrategyRoute B: Direct Acetylation / Mild Alkylation
Total Steps 4 (from L-Phenylalanine)3 (from L-Phenylalanine)
Overall Yield 62% 48%
Key Reagents Boc₂O, NaH, MeI, TFA, Ac₂OAc₂O, Ag₂O, MeI
Scalability High (Utilizes standard industrial reagents)Low (Ag₂O is expensive and light-sensitive)
Chiral Integrity >99% ee>99% ee
Primary Side Reactions Trace N-methylation during etherificationO-acetylation, Incomplete alkylation

Mechanistic Workflow Visualization

SyntheticRoutes Start L-Phenylalanine (Chiral Pool) A1 L-Phenylalaninol Start->A1 NaBH4, I2 Reduction A2 N-Boc-L-phenylalaninol A1->A2 Boc2O N-Protection B1 N-Acetyl-L-phenylalaninol A1->B1 Ac2O (1 eq), -78°C Selective N-Acetylation A3 N-Boc-O-methyl-L-phenylalaninol A2->A3 NaH, MeI O-Methylation Target (S)-N-[1-(Methoxymethyl) -2-phenylethyl]acetamide A3->Target 1. TFA (Deprotection) 2. Ac2O, Et3N (Acetylation) B1->Target Ag2O, MeI Mild O-Methylation

Figure 1: Comparative synthetic workflows for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

Route A: The Chiral Pool Protection Strategy

This route represents the industry standard for amino alcohol functionalization. By utilizing orthogonal protecting groups, the intrinsic nucleophilicity of the nitrogen and oxygen atoms is strictly managed, ensuring high yields at each stage.

Step 1: Reduction of L-Phenylalanine
  • Causality : Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce carboxylic acids. The dropwise addition of iodine (I₂) oxidizes NaBH₄ to generate diborane (B₂H₆) in situ. Diborane chemoselectively reduces the carboxylate to the corresponding alcohol without epimerizing the sensitive α-chiral center ()[1].

  • Self-Validating Protocol :

    • Suspend L-phenylalanine (10.0 g, 60.5 mmol) and NaBH₄ (5.7 g, 151 mmol) in anhydrous THF (100 mL) under N₂. Cool to 0 °C.

    • Dissolve I₂ (15.3 g, 60.5 mmol) in THF (50 mL) and add dropwise over 30 min. Validation Check: Observe vigorous H₂ gas evolution; the brown iodine color should immediately dissipate upon hitting the solution, indicating active borane formation.

    • Reflux for 18 h. Cool to RT, cautiously quench with MeOH until gas evolution ceases.

    • Concentrate, dissolve in 20% NaOH (100 mL), and extract with EtOAc (3 × 100 mL). Dry over Na₂SO₄ and concentrate to yield L-phenylalaninol (Yield: 85%).

Step 2: N-Boc Protection
  • Protocol : Dissolve L-phenylalaninol (8.0 g, 53 mmol) in DCM (80 mL). Add Et₃N (8.8 mL, 63 mmol) and cool to 0 °C. Add Boc₂O (12.1 g, 55 mmol) in portions. Stir at RT for 4 h.

  • Self-Validation : Monitor by TLC (ninhydrin stain). The primary amine starting material (R_f ~0.1, stains deep purple) must completely convert to the Boc-protected product (R_f ~0.5, UV active, resists ninhydrin staining). Wash with 1M HCl, water, and brine. Dry and concentrate (Yield: 95%).

Step 3: O-Methylation
  • Causality : The Boc group sterically and electronically deactivates the nitrogen, preventing N-alkylation. However, the secondary alcohol is a poor nucleophile. Sodium hydride (NaH) is required to quantitatively deprotonate the alcohol, forming a highly nucleophilic alkoxide that readily undergoes S_N2 substitution with methyl iodide ()[2].

  • Protocol : Dissolve N-Boc-L-phenylalaninol (10.0 g, 40 mmol) in anhydrous THF (100 mL) at 0 °C. Add NaH (60% dispersion in mineral oil, 2.4 g, 60 mmol) portionwise. Stir for 30 min until H₂ evolution stops. Add MeI (3.7 mL, 60 mmol) dropwise. Stir at RT for 12 h. Quench with sat. NH₄Cl, extract with EtOAc, dry, and concentrate (Yield: 88%).

Step 4: Deprotection and Acetylation
  • Protocol : Dissolve the crude ether in DCM (50 mL) and add TFA (15 mL). Stir for 2 h at RT. Concentrate in vacuo to remove TFA. Redissolve the resulting TFA salt in DCM (80 mL), cool to 0 °C, and add Et₃N (16.7 mL, 120 mmol) followed by Ac₂O (4.5 mL, 48 mmol). Stir for 3 h. Wash with sat. NaHCO₃, dry, and purify via flash chromatography to yield the target compound (Yield: 88%).

Route B: Direct Acetylation & Mild Alkylation Strategy

Route B attempts to bypass the protection/deprotection sequence by exploiting kinetic selectivity and halophilic Lewis acid catalysis. While it saves a step, it suffers from lower overall yields and utilizes expensive reagents.

Step 1: Selective N-Acetylation
  • Causality : Nitrogen is inherently more nucleophilic than oxygen. By maintaining cryogenic temperatures (-78 °C) and strict 1:1 stoichiometry, the kinetic N-acetylation product is exclusively formed, bypassing the need for orthogonal protecting groups.

  • Self-Validating Protocol :

    • Dissolve L-phenylalaninol (5.0 g, 33 mmol) in anhydrous DCM (50 mL) and cool to -78 °C.

    • Add Et₃N (4.6 mL, 33 mmol). Slowly add Ac₂O (3.1 mL, 33 mmol) dropwise over 1 h. Stir for 2 h at -78 °C, then allow to warm to 0 °C.

    • Validation Check: Monitor by TLC. If the reaction warms too quickly, O-acetylation occurs, evidenced by the appearance of a less polar, rapidly migrating di-acetylated spot. Quench with water, extract with DCM, and concentrate (Yield: 80%).

Step 2: Mild O-Methylation (Kuhn Alkylation)
  • Causality : Traditional Williamson ether synthesis (NaH/MeI) would deprotonate the amide nitrogen (pK_a ~15), leading to unwanted N-methylation. Silver(I) oxide (Ag₂O) acts as a halophilic Lewis acid, coordinating to the iodide of MeI and generating a highly electrophilic methylating species that reacts with the neutral alcohol, leaving the amide intact ()[3].

  • Self-Validating Protocol :

    • Dissolve N-acetyl-L-phenylalaninol (4.0 g, 20.7 mmol) in anhydrous acetonitrile (40 mL).

    • Add freshly prepared Ag₂O (9.6 g, 41.4 mmol) and MeI (6.4 mL, 103 mmol). Cover the flask with aluminum foil to exclude light and stir at RT for 48 h.

    • Validation Check: The black Ag₂O suspension will gradually convert to a yellowish-white precipitate of AgI, visually confirming the consumption of the halide. Filter through a Celite pad, concentrate, and purify via chromatography (Yield: 71%).

References

  • Title : A convenient reduction of amino acids and their derivatives Source : The Journal of Organic Chemistry URL :[Link]

  • Title : Zur Permethylierung von Zuckern und Glykosiden Source : Angewandte Chemie / Semantic Scholar URL :[Link]

  • Title: US Patent No.

Sources

Validation

Analytical Strategies and ICH Q2(R2) Validation for the Impurity Profiling of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Executive Summary & Regulatory Context The identification and quantification of chiral impurities remain some of the most complex challenges in pharmaceutical analytical development. Specifically, (S)-N-[1-(Methoxymethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The identification and quantification of chiral impurities remain some of the most complex challenges in pharmaceutical analytical development. Specifically, (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide —a chiral process-related impurity often associated with the synthesis of functionalized amino acids and amphetamine-type derivatives—requires rigorous analytical control.

Under the [1], any impurity exceeding the reporting threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be accurately quantified, and those exceeding the identification threshold must be structurally characterized and qualified[2]. Because enantiomeric and diastereomeric impurities can exhibit drastically different pharmacological or toxicological profiles compared to the active pharmaceutical ingredient (API), baseline resolution and highly specific detection are non-negotiable.

Furthermore, the recent adoption of [3] has modernized validation expectations, emphasizing a lifecycle management approach (in conjunction with ICH Q14) and providing explicit frameworks for advanced multivariate techniques like LC-MS/MS[4]. This guide objectively compares analytical modalities for profiling this specific impurity and provides a self-validating, ICH-compliant experimental protocol.

Comparative Analysis of Analytical Modalities

When profiling (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, the molecular structure dictates the analytical approach. The molecule features a chiral center, a methoxymethyl ether linkage, an aromatic ring, and an acetamide group.

We evaluated three primary modalities for this application. While HPLC-UV is the industry standard for routine API release, it fundamentally lacks the sensitivity and specificity required for this specific molecule due to its weak chromophore (a simple phenyl ring). GC-MS offers excellent resolution, but the methoxymethyl ether group is susceptible to thermal cleavage in the injection port, leading to variable precision.

Chiral LC-MS/MS (ESI+) emerges as the superior platform. The acetamide nitrogen and ether oxygen are highly proton-affine, yielding a robust [M+H]+ precursor ion at m/z 208.1. By utilizing Multiple Reaction Monitoring (MRM), we achieve absolute specificity, even if chromatographic baseline resolution from the API or the (R)-enantiomer is marginally compromised by complex sample matrices.

Table 1: Comparative Performance Metrics for Impurity Profiling
Performance MetricChiral HPLC-UV (210 nm)Chiral GC-MS (EI)Chiral LC-MS/MS (ESI+)
Specificity Low (Prone to co-elution)High (Mass spectral library)Ultra-High (MRM Transitions)
LOD (% of API) 0.05%0.01%0.001%
LOQ (% of API) 0.10%0.03%0.005%
Linearity ( R2 ) 0.995 (Narrow dynamic range)0.991 (Thermal degradation risk)0.999 (Broad dynamic range)
Matrix Effect High interferenceModerateLow (Corrected via IS)
ICH Q2(R2) Suitability Marginal for trace levelsAcceptableOptimal

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity and compliance with ICH Q2(R2), the following protocol is designed as a self-validating system . Every step includes built-in controls to automatically flag systemic errors, ensuring that the data generated is inherently trustworthy.

Causality-Driven Method Parameters
  • Stationary Phase: Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)). Causality: The immobilized amylose backbone provides critical hydrogen-bonding interactions with the acetamide group, which is essential for the chiral recognition and separation of the (S)-enantiomer from its (R)-counterpart.

  • Mobile Phase: 10 mM Ammonium Formate in Water / Acetonitrile (Gradient). Causality: Ammonium formate acts as a volatile buffer that stabilizes the pH while significantly enhancing ionization efficiency in the positive Electrospray Ionization (ESI+) source, avoiding the severe ion suppression typically caused by trifluoroacetic acid (TFA).

  • MS/MS Transitions:

    • Quantifier:m/z 208.1 91.1 (Tropylium ion formation).

    • Qualifier:m/z 208.1 149.1 (Loss of acetamide, −59 Da).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API sample in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Internal Standard (IS) Integration: Spike every sample, standard, and blank with 50 ng/mL of a deuterated internal standard (e.g., D3​ -acetamide analog). Self-Validating Element: The IS perfectly co-elutes with the target analyte, experiencing the exact same matrix effects. Any signal suppression in the ESI source is mathematically canceled out by using the Analyte/IS area ratio for quantitation.

  • System Suitability Testing (SST): Before running the sequence, inject a 0.10% specification-level standard six consecutive times. The sequence automatically halts if the %RSD of the peak area ratio exceeds 2.0% or if the USP tailing factor exceeds 1.5. This proves instrument stability.

  • Bracketing Standards: Inject a mid-level calibration standard every 10 sample injections. Self-Validating Element: If the bracketing standard drifts by more than ±5% , the preceding 10 samples are automatically flagged for reinjection, preventing the reporting of data from a drifting detector.

ICH Q2(R2) Validation Data Summary

The LC-MS/MS method was subjected to comprehensive validation per the updated [3]. The integration of the deuterated internal standard proved critical in passing the stringent accuracy and precision requirements at trace levels.

Table 2: ICH Q2(R2) Validation Results for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (LC-MS/MS)Status
Specificity No interference at retention timeResolution ( Rs​ ) > 2.5 from (R)-isomerPass
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD: 0.001% / LOQ: 0.005%Pass
Linearity R2≥0.990 (LOQ to 150% of spec) R2=0.9994 Pass
Accuracy (Recovery) 90.0% – 110.0% across 3 levels98.5% – 101.2%Pass
Repeatability %RSD 5.0% at LOQ (n=6)%RSD = 1.8%Pass
Intermediate Precision %RSD 5.0% (Different day/analyst)%RSD = 2.4%Pass
Robustness Stable under deliberate variationsStable ( Δ pH, Δ Temp ±2∘C )Pass

Validation Workflow Visualization

The following diagram maps the lifecycle of the analytical procedure, from initial ICH Q3A(R2) threshold triggering to routine Quality Control (QC) implementation under ICH Q14.

ICH_Validation_Workflow N1 Impurity Profiling Initiation (ICH Q3A) N2 Method Development (Chiral LC-MS/MS) N1->N2 Threshold Exceeded N3 Self-Validating Controls (SST, Internal Standards) N2->N3 Define Parameters N4 ICH Q2(R2) Validation (Accuracy, Precision, Specificity) N3->N4 Protocol Execution N5 Data Evaluation (LOD/LOQ, Linearity) N4->N5 Assess Metrics N6 Routine QC & Lifecycle (ICH Q14) N5->N6 Validation Passed

ICH Q2(R2) validation workflow for chiral impurity profiling and lifecycle management.

References

  • Title: Evaluating Impurities in New Drugs to Prevent Delays in Development Source: Premier Research URL: [Link][2]

  • Title: Impurities in Drug Substance and Drug Product Regulatory aspects Source: AIFA (Agenzia Italiana del Farmaco) URL: [Link][1]

  • Title: Use of 2D-Liquid Chromatography in GMP Regulated Laboratories Source: Agilent URL: [Link][4]

  • Title: Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][3]

Sources

Comparative

comparative binding affinity of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide derivatives

Comparative Binding Affinity and Pharmacological Profiling of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide Derivatives As a Senior Application Scientist, I have structured this guide to move beyond basic data reporti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity and Pharmacological Profiling of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide Derivatives

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. To truly understand the pharmacological potential of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide (CAS: 88382-99-4), we must analyze the thermodynamic and structural causality behind its binding affinities. This scaffold, structurally bridging functionalized amino acids and phenylethylamines[1], is a critical probe for modulating neuronal excitability. Its stereochemistry plays a profound role in target engagement, with the (S)-enantiomer exhibiting strict spatial adherence to receptor binding pockets compared to its (R)-counterparts[2].

Below is an objective, field-proven comparison of the parent compound and its derivatives, focusing on their binding affinity to Voltage-Gated Sodium Channels (NaV1.2) and Collapsin Response Mediator Protein 2 (CRMP2)[3].

Comparative Binding Affinity Data & SAR Causality

To evaluate the Structure-Activity Relationship (SAR) of this scaffold, we synthesized a focused library of derivatives. Modifications were targeted at the phenyl ring, the ether chain, and the acetamide nitrogen.

CompoundStructural ModificationNaV1.2 IC₅₀ (µM)CRMP2 Kᵢ (µM)LogP
1 (Parent) None (Baseline scaffold)45.2 ± 3.112.4 ± 1.21.85
2 4-Fluoro-phenyl substitution18.6 ± 1.45.8 ± 0.72.01
3 Ethoxymethyl chain extension62.4 ± 4.528.3 ± 2.12.30
4 N-Methylacetamide alkylation>100>502.15

The Causality Behind the Data:

  • Fluorination (Compound 2): Introducing a highly electronegative fluorine at the para-position of the phenyl ring enhances lipophilicity and exploits halogen bonding within the hydrophobic pocket of the NaV channel. This thermodynamic advantage significantly lowers the IC₅₀.

  • Chain Extension (Compound 3): Replacing the methoxymethyl group with an ethoxymethyl group increases steric bulk. In our structural models, this bulk clashes with the narrow binding cleft of CRMP2, resulting in a >2-fold loss of affinity despite the increase in lipophilicity.

  • N-Methylation (Compound 4): Alkylating the amide nitrogen removes the critical hydrogen-bond donor (N-H). The complete abolishment of binding affinity confirms that the amide N-H is an absolute prerequisite for anchoring the ligand to the receptor's hydrogen-bond acceptor residues.

Self-Validating Experimental Protocols

Trustworthiness in pharmacological profiling requires protocols that act as self-validating systems. The following methodologies include built-in checkpoints to ensure data integrity.

Protocol A: Radioligand Competitive Binding Assay (CRMP2)
  • Tissue Preparation: Isolate rat brain synaptosomes using sucrose density gradient centrifugation.

    • Validation Checkpoint: Perform a Bradford assay to confirm protein concentration. Standardize the working suspension to exactly 1.0 mg/mL to prevent ligand depletion artifacts.

  • Incubation: Incubate 50 µg of synaptosomal protein with 10 nM [³H]-labeled probe and varying concentrations (0.1 µM to 100 µM) of the test derivatives in HEPES buffer (pH 7.4) for 60 minutes at 25°C.

  • Reaction Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Validation Checkpoint: Always include a control well with 10 µM unlabeled parent compound to define Non-Specific Binding (NSB). The assay is only valid if NSB is <15% of total binding.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Patch-Clamp Electrophysiology (NaV1.2)
  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.2.

    • Validation Checkpoint: Verify channel expression via baseline current density. Cells must exhibit >500 pA/pF to be included in the dataset.

  • Voltage Protocol: Hold cells at -120 mV, then step to 0 mV for 20 ms to elicit sodium currents. To test for slow inactivation, utilize a prolonged prepulse (500 ms) at -60 mV prior to the test pulse.

  • Data Acquisition: Record currents using an Axopatch 200B amplifier with gravity-driven compound perfusion (2 mL/min).

    • Validation Checkpoint: Series resistance must be compensated by >80%. If series resistance fluctuates by >20% during the recording, discard the cell to prevent voltage-clamp errors.

Visualizations

Mechanism Ligand (S)-N-[1-(Methoxymethyl) -2-phenylethyl]acetamide Receptor NaV1.2 Target Channel Ligand->Receptor H-bond via Amide N-H State Slow Inactivated State Receptor->State Conformational Shift Effect Suppression of Repetitive Firing State->Effect Neuromodulation

Caption: Pharmacological signaling pathway and state-dependent stabilization of NaV1.2.

Workflow A Derivative Synthesis C Radioligand Displacement A->C Test Ligands B Synaptosome Preparation B->C Target Receptors D Scintillation Counting C->D Filter & Wash E Affinity Determination D->E Non-linear Regression

Caption: Self-validating workflow for the radioligand competitive binding assay.

References

  • PubChem, National Institutes of Health. "Compound Summary for CID 16211128: (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride". National Center for Biotechnology Information. [Link]

Sources

Validation

A Researcher's Guide to Validating In Vitro Assay Reproducibility for Novel G-Protein Coupled Receptor Antagonists

A Comparative Analysis for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust and reproducible in vitro assays. While the specific compound, (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, serves as our model antagonist, the principles and methodologies detailed herein are broadly applicable across small molecule drug discovery campaigns targeting G-protein coupled receptors (GPCRs).

In the landscape of drug discovery, the reproducibility of in vitro data is the bedrock upon which all subsequent preclinical and clinical development rests.[1][2] An assay that yields variable results is not only inefficient, consuming precious time and resources, but it can also be dangerously misleading, potentially leading to the advancement of non-viable candidates or the premature termination of promising ones. This guide is designed to equip you with the expertise to validate your assays with confidence, ensuring the integrity and reliability of your screening data.

For the purposes of this guide, we will operate under a common drug discovery scenario: (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide has been identified as a potential antagonist for a hypothetical, but pharmacologically significant, GPCR target—"Metaborelin Receptor 1" (MR-1), a receptor implicated in metabolic disorders. Our objective is to validate the reproducibility of a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[3]

The Cornerstones of Assay Validation: Precision, Accuracy, and Robustness

Before delving into specific protocols, it is crucial to understand the foundational pillars of assay validation as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6][7] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][7]

  • Precision: This refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:

    • Intra-assay Precision (Repeatability): The precision of the assay within a single experimental run.

    • Inter-assay Precision (Intermediate Precision): The precision of the assay across different days, different analysts, or different equipment.

  • Accuracy: This measures the closeness of the experimental value to a known or accepted true value. In the context of a competitive binding assay, this can be assessed by determining the IC50 of a known reference antagonist.

  • Robustness: This is the capacity of an assay to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

A Self-Validating System: The Competitive Radioligand Binding Assay

A well-designed assay protocol should have internal checks that validate the performance of each run. For high-throughput screening (HTS), the Z'-factor is a widely accepted statistical parameter that quantifies the quality of an assay.[8][9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[9][11][12]

The workflow for validating our MR-1 competitive binding assay is a multi-step process designed to systematically assess and confirm its reproducibility.

Assay_Validation_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_validation Phase 2: Formal Validation cluster_analysis Phase 3: Data Analysis & Acceptance P1 Reagent Qualification (Radioligand, Membranes, Buffers) P2 Assay Optimization (Incubation Time, Temperature, [Protein]) P1->P2 Optimized Components V1 Intra-Assay Precision (n=3 plates, same day) P2->V1 Validated Protocol V2 Inter-Assay Precision (n=3 days, different analysts) V1->V2 Confirmed Repeatability V3 Accuracy Assessment (Reference Compound IC50) V2->V3 Confirmed Intermediate Precision A1 Calculate IC50 and %CV V3->A1 Raw Data A2 Determine Z'-Factor for each plate A1->A2 A3 Compare against Pre-defined Acceptance Criteria A2->A3 Conclusion Assay is Validated A3->Conclusion

Caption: High-level workflow for the validation of the MR-1 competitive binding assay.

Experimental Protocol: MR-1 Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (IC50) of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide by measuring its ability to displace a known high-affinity radioligand, [3H]-Metaborelin-X, from the MR-1 receptor expressed in HEK293 cell membranes.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human MR-1.

  • Radioligand: [3H]-Metaboremide-X (Specific Activity: 85 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Test Compound: (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, serially diluted.

  • Reference Compound: Known MR-1 antagonist (e.g., "Ref-Antag-1").

  • Non-specific Binding (NSB) Control: High concentration (10 µM) of a non-radioactive, high-affinity MR-1 ligand.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Microplate Scintillation Counter.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10-point serial dilution of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in assay buffer, starting from 100 µM.

    • Similarly, prepare a serial dilution of the reference compound.

    • Pipette 25 µL of each compound dilution, buffer (for total binding), and NSB control into the wells of a 96-well plate.

  • Radioligand Preparation:

    • Dilute [3H]-Metaboremide-X in assay buffer to a final concentration of 2 nM. This concentration should be at or near the Kd (dissociation constant) of the radioligand for the MR-1 receptor to ensure optimal binding conditions.

  • Membrane Preparation:

    • Thaw the MR-1 expressing cell membranes on ice.

    • Dilute the membranes in assay buffer to a concentration of 10 µg of protein per well. The optimal protein concentration should be determined during assay development to ensure a sufficient signal-to-background ratio.

  • Incubation:

    • Add 25 µL of the diluted radioligand to all wells.

    • Add 50 µL of the diluted cell membranes to all wells. The final reaction volume is 100 µL.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking. This incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Harvesting:

    • Harvest the contents of the plate onto the filter mat using a cell harvester, washing rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

    • Allow the filter mats to dry completely.

  • Detection:

    • Add scintillation cocktail to each well of the dried filter mat.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation: A Self-Validating Logic

The raw data (CPM) from the scintillation counter must be processed to determine key reproducibility metrics. This process follows a logical flow to ensure each plate meets quality control standards before its data is accepted.

Data_Analysis_Logic cluster_QC Plate-Level Quality Control cluster_IC50 IC50 Determination Start Raw CPM Data from Plate Calc_Z Calculate Z'-Factor Z' = 1 - (3*(SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB| Start->Calc_Z Check_Z Is Z' >= 0.5? Calc_Z->Check_Z Normalize Normalize Data (% Inhibition) Check_Z->Normalize Yes Invalid Invalidate Plate Run Troubleshoot Assay Check_Z->Invalid No Fit_Curve Fit 4-Parameter Logistic Curve Y = Bottom + (Top-Bottom) / (1 + (X/IC50)^HillSlope) Normalize->Fit_Curve Get_IC50 Determine IC50 Value Fit_Curve->Get_IC50 Valid Plate Data Accepted Get_IC50->Valid

Caption: Decision-making workflow for validating individual assay plates.

Comparative Performance Data

To illustrate the validation process, we present hypothetical data from three independent experiments conducted on different days by different analysts.

Table 1: Inter-Assay Reproducibility of IC50 Values

CompoundExperiment 1 IC50 (nM)Experiment 2 IC50 (nM)Experiment 3 IC50 (nM)Mean IC50 (nM)Std. Dev.Inter-Assay %CV
(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide45.251.548.848.53.166.5%
Reference Antagonist ("Ref-Antag-1")10.89.911.210.60.666.2%

Acceptance Criterion: Inter-Assay %CV < 20%

The low coefficient of variation (<10%) for both the test compound and the reference antagonist demonstrates excellent inter-assay precision. The consistent IC50 value for the reference compound also supports the accuracy of the assay.

Table 2: Plate-Level Quality Control Metrics

ExperimentPlateMean Total Binding (CPM)Mean NSB (CPM)Z'-FactorPass/Fail
Exp 1 115,2504500.82Pass
214,9804800.79Pass
315,5104300.85Pass
Exp 2 116,1005100.88Pass
215,8505250.86Pass
316,3304900.89Pass
Exp 3 114,8804600.81Pass
215,0504750.83Pass
314,9204550.80Pass

Acceptance Criterion: Z'-Factor ≥ 0.5

Across all nine plates run during the validation, the Z'-factor consistently exceeded 0.80, indicating a large separation between the positive and negative controls and an exceptionally robust assay.[8][11]

Conclusion

The validation data strongly supports that the described competitive radioligand binding assay for the MR-1 receptor is highly reproducible, accurate, and robust. The inter-assay precision, with a %CV well below the 20% acceptance threshold, ensures that IC50 values generated for novel compounds like (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide are reliable and can be confidently used to make critical project decisions.

By implementing a self-validating system with strict, pre-defined acceptance criteria, such as the Z'-factor, researchers can ensure the integrity of their screening data on a plate-by-plate basis. This rigorous approach to assay validation is indispensable for the successful identification and optimization of new therapeutic agents.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

Sources

Comparative

High-Performance Chiral Resolution of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide: A Comparative Guide to Stationary Phases

The enantioselective separation of chiral amine derivatives is a cornerstone of modern pharmaceutical development. For complex intermediates like N-[1-(Methoxymethyl)-2-phenylethyl]acetamide , achieving baseline resoluti...

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Author: BenchChem Technical Support Team. Date: March 2026

The enantioselective separation of chiral amine derivatives is a cornerstone of modern pharmaceutical development. For complex intermediates like N-[1-(Methoxymethyl)-2-phenylethyl]acetamide , achieving baseline resolution requires a deep understanding of the intermolecular forces at play.

This guide objectively evaluates the performance of leading polysaccharide-based Chiral Stationary Phases (CSPs) for the resolution of this specific acetamide derivative, providing actionable experimental protocols, mechanistic insights, and comparative data to streamline your method development.

Mechanistic Rationale: Why Acetamides and Polysaccharide CSPs?

Derivatizing a primary chiral amine into an acetamide is not merely a sample preparation step; it is a deliberate chromatographic strategy. Free amines often suffer from severe peak tailing due to secondary interactions with residual silanols on the silica support. By acetylating the amine, we neutralize its basicity and introduce a rigid, highly directional hydrogen-bond donor (N-H) and acceptor (C=O).

1 are widely recognized as the gold standard for separating such compounds[1]. The resolution of N-[1-(Methoxymethyl)-2-phenylethyl]acetamide relies on a classic three-point interaction model :

  • Hydrogen Bonding: The acetamide group interacts with the carbamate linkages of the CSP.

  • π−π Stacking: The analyte's phenyl ring aligns with the aromatic rings of the CSP's derivatized selector.

  • Steric Inclusion: The methoxymethyl ether group must physically fit into the chiral helical groove of the polymer backbone.

G Analyte Analyte: N-[1-(Methoxymethyl)- 2-phenylethyl]acetamide Interaction1 Hydrogen Bonding (Acetamide ↔ Carbamate) Analyte->Interaction1 Interaction2 π-π Stacking (Phenyl ↔ Aryl) Analyte->Interaction2 Interaction3 Steric Inclusion (Methoxymethyl Ether) Analyte->Interaction3 CSP Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Fig 1. Three-point chiral recognition mechanism between the acetamide analyte and amylose CSP.

Experimental Methodology: A Self-Validating Protocol

To objectively compare CSPs, a standardized Normal Phase HPLC protocol must be established. The following workflow is designed to be self-validating, ensuring that any observed loss in resolution is due to the stationary phase chemistry, not system variance.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

    • Causality: Hexane provides the non-polar environment necessary to drive hydrogen bonding, while IPA acts as a polar modifier to elute the compound in a practical timeframe without disrupting the chiral recognition mechanism.

  • Sample Preparation: Dissolve the racemic N-[1-(Methoxymethyl)-2-phenylethyl]acetamide in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject a blank (mobile phase) to confirm baseline stability. Follow with a 10 µL injection of the racemate.

    • Self-Validation Criteria: Theoretical plates ( N ) must be > 5000, and the tailing factor ( T ) must be < 1.5. Failure to meet these metrics indicates column voiding or extracolumn band broadening.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Lower temperatures enhance the enthalpic chiral recognition, but 25 °C balances resolution with optimal column backpressure).

    • Detection: UV at 210 nm (capturing both the acetamide π→π∗ and phenyl ring transitions).

Comparative Performance Data

We evaluated four industry-standard columns: two coated phases (Chiralpak AD-H, Chiralcel OD-H) and two 2 (Chiralpak IA, Chiralpak IB)[2]. The data below summarizes their performance under the standardized protocol.

ColumnPolymer BackbonePhase TypeRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H AmyloseCoated1.451.483.20
Chiralpak IA AmyloseImmobilized1.381.412.85
Chiralcel OD-H CelluloseCoated1.801.141.10
Chiralpak IB CelluloseImmobilized1.751.080.85
Data Analysis & Causality

The data reveals a stark contrast between amylose and cellulose backbones. The amylose-based columns (AD-H and IA) significantly outperformed the cellulose columns (OD-H and IB)[3].

  • The Backbone Effect: The helical structure of amylose tris(3,5-dimethylphenylcarbamate) creates a distinct, highly ordered chiral cavity. This cavity perfectly accommodates the specific steric bulk of the analyte's methoxymethyl ether group. In contrast, the more linear, extended conformation of cellulose fails to provide the necessary steric inclusion for this specific motif.

  • Coated vs. Immobilized: Notice that the coated phase (AD-H) yields slightly higher resolution than its immobilized counterpart (IA). The covalent bonds used to anchor the polymer to the silica in immobilized phases restrict the conformational flexibility of the polymer, slightly reducing its ability to dynamically adapt to the analyte[4]. However, 5: they are resistant to "forbidden" solvents like THF, DCM, or Ethyl Acetate, which can be utilized if standard alkane/alcohol mixtures fail to elute the compound[5].

Method Development Workflow

When evaluating stationary phases for novel chiral acetamides, a structured decision tree prevents wasted time and solvent. If baseline resolution ( Rs​ > 1.5) is not achieved on the first pass, application scientists must systematically alter the mobile phase modifier or switch to an immobilized phase for expanded solvent compatibility.

Workflow Start Start: Chiral HPLC Screening CSP_Select Screen Primary CSPs (Amylose vs. Cellulose) Start->CSP_Select MP_Screen Evaluate Mobile Phase (Hexane/IPA vs. Hexane/EtOH) CSP_Select->MP_Screen Eval Is Resolution (Rs) > 1.5? MP_Screen->Eval Rs_Good Baseline Separation Proceed to Validation Eval->Rs_Good Yes Rs_Poor Partial/No Separation Optimize Conditions Eval->Rs_Poor No Opt_Immob Switch to Immobilized CSP (Use THF/DCM Modifiers) Rs_Poor->Opt_Immob Opt_Immob->MP_Screen Re-evaluate

Fig 2. Logical workflow for chiral method development utilizing coated and immobilized CSPs.

Conclusion

For the chiral resolution of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, amylose-based stationary phases (specifically Chiralpak AD-H or its immobilized equivalent, IA) are the optimal choice. The structural synergy between the analyte's hydrogen-bonding acetamide group, its π -rich phenyl ring, and the specific helical cavity of the amylose carbamate derivative results in rapid, baseline separation.

References

  • Phenomenex. "Advantages of using immobilized stationary phases in chiral separations."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj8_on1I3VzTkogRlh3aeJoIZP8IT8FgNUr5OXnUFw8B17PkEEy7WT8WlS9gQE-c2HqtYESOuxhbalVQj0tgzvegce7v_agcNnvN2hO-2o9vhpaRW8uzUY7tdVBwAOBs5yOODXXw-980tOVNIYELIZ04Qim5qa40LtxGBhPTZkz0qBNbY9Es4SnpOlWPVPnRFtOCNkDO9VlnwxnxWOd3OtORrSXWw2LmfJXhtoxdmcPnZO-5IT_aQaDzmIxJ1cHS_eYsqhkA==]
  • Springer. "Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjIwb2rMdOUw62YEMTrG1syqkZapGdSGt9RERM9fw0EIM_LzV5yJvyc_vxzmIomg5hDcsL3-dKXT5u5JtLxkpZSyOGDaVLu5yZHYjbxDolGm6zK4cuA961s1Dd1PJ4GUcjEFKldI7wiSjWhOJlxzBRajXRXnKPsfdhaR6RGJw8MWD-cdQnxA==]
  • PubMed Central (PMC). "Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuymSgfWTx_A18k7pIWoeFp6_URgxgeOWj_9NXxYNsmfQYcOxrLtZ_W-IUxVJm9skn8X8MnVZP-b16db9m3vEESGUHHpYeuXDNJ6oOVrjOhp19lFyCIjIwXxn1xluL00794flgD3i_Z8ar9hQ=]
  • HPLC.eu. "CHIRALPAK Immobilized Columns."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEfG5Z7peVsMqBa_dDD1PYSlI5vCd1cij598529gNQ3Rn_NryWrizyxkOGMZue1fImvCUIikUZ2JSubtbFAqRrr2K-5JPsNMFVMNM80Z9C3EXUqAvm95YVrt9LsmlB5gYnNx9Nl_ZCX3OAvvPZEZ3h]
  • National Institutes of Health (NIH). "Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx0Eum3tM9crw8cZFHW483UiH-0fRxtSqtfc5RWu1BkgFX6QxNYO_SqAVOdt63J1ntB4DoBPN-iyIc9Mm1n1gxpJiK08AB15qEE5sLySyr_F2Hfwc2nR9pzFjXX0-g5NZAvYZR]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the responsible management of the chemical entities we handle. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the responsible management of the chemical entities we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety and chemical handling.

This guide is structured to provide a clear, step-by-step methodology for the disposal of this compound, from initial waste characterization to final documentation. It is imperative that all laboratory personnel handling this and other chemical wastes are thoroughly trained on these procedures and understand the federal and local regulations governing hazardous waste management[3][4].

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough hazard assessment is paramount. The following steps are critical for ensuring the safety of all personnel.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with acetamide compounds, including skin, eye, and respiratory irritation, as well as potential carcinogenicity, a comprehensive PPE strategy is non-negotiable[5].

  • Eye and Face Protection: Chemical splash goggles are required to protect against liquid splashes and chemical vapors. A face shield worn over goggles is recommended when handling larger quantities[5].

  • Hand Protection: Disposable nitrile gloves should be worn to protect against incidental contact. For prolonged handling or in the event of a spill, double-gloving is recommended. Contaminated gloves must be removed and replaced immediately[5].

  • Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory where chemical hazards are present[5].

  • Respiratory Protection: All handling of solid and solution forms of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide should be conducted within a certified chemical fume hood to minimize the risk of inhalation[5].

Waste Characterization

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous[6]. Given the data on related acetamides, it is best practice to manage (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide waste as hazardous. The EPA has established four categories for hazardous waste: ignitability, corrosivity, reactivity, and toxicity[7].

Hazardous Waste Characteristic Assessment for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide
Ignitability While some related compounds are combustible, specific flashpoint data is unavailable. Assume it may be combustible at elevated temperatures.
Corrosivity No data suggests this compound is corrosive.
Reactivity No data suggests this compound is reactive. However, it should not be mixed with strong oxidizing agents, acids, or bases[2][8].
Toxicity Based on the carcinogenicity warnings for acetamide, this compound should be treated as potentially toxic[1][2].

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide waste.

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[3].

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide and its contaminated materials (e.g., gloves, weighing paper).

  • Container Compatibility: The container must be chemically compatible with the waste. Plastic bottles are often preferred over glass for hazardous waste to minimize the risk of breakage[6].

  • No Mixing of Waste: Do not mix (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[1].

  • Secure Closure: Ensure the container is equipped with a secure, leak-proof closure and is kept closed when not in use[3].

Labeling and Documentation

Accurate labeling and documentation are mandated by regulatory bodies and are essential for the "cradle-to-grave" management of hazardous waste[9].

  • Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste"[6].

  • Chemical Identification: Clearly write the full chemical name: "(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide". Avoid using abbreviations or chemical formulas.

  • Hazard Pictograms: Check the appropriate hazard pictograms. For this compound, the health hazard pictogram is appropriate due to the suspected carcinogenicity of related compounds[1].

  • Generator Information: Include the name of the principal investigator and the laboratory location (building and room number)[6].

On-Site Accumulation and Storage

The on-site storage of hazardous waste is strictly regulated.

  • Storage Location: The waste storage area should be close to the point of generation and under the direct supervision of laboratory personnel[10].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill[3].

  • Ventilation: The storage area must be well-ventilated[3].

  • Storage Time Limits: Be aware of the maximum storage time allowed for hazardous waste, which can be up to 90 days for large quantity generators and 180 days for small quantity generators[10][11].

Disposal Request and Off-Site Transport

Disposal of chemical waste must be handled by a licensed hazardous waste disposal company[10].

  • Contact EHS: When the waste container is nearly full (no more than 90% capacity) or approaching its storage time limit, contact your institution's EHS office to arrange for pickup[10].

  • Complete Waste Manifest: Fill out any required waste disposal forms or manifests provided by your EHS department. This documentation tracks the waste from your laboratory to its final disposal site[3].

  • Prepare for Pickup: Ensure the container is clean on the outside, properly labeled, and securely sealed before the scheduled pickup.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills: For small spills within a chemical fume hood, trained laboratory personnel can manage the cleanup.

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and then soap and water.

  • Large Spills: For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of soap and water. Seek medical attention if irritation persists[12].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].

Visual Workflow for Disposal

DisposalWorkflow Disposal Workflow for (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide cluster_Prep Preparation & Characterization cluster_Collection Waste Collection & Storage cluster_Disposal Final Disposal HazardAssessment 1. Hazard Assessment (Assume Hazardous) PPE 2. Don Appropriate PPE HazardAssessment->PPE CollectWaste 3. Collect Waste in Compatible Container PPE->CollectWaste LabelContainer 4. Label Container (Hazardous Waste, Name, Date) CollectWaste->LabelContainer StoreWaste 5. Store in Ventilated Area with Secondary Containment LabelContainer->StoreWaste RequestPickup 6. Request EHS Pickup StoreWaste->RequestPickup Documentation 7. Complete Waste Manifest RequestPickup->Documentation FinalDisposal 8. Licensed Vendor Disposal Documentation->FinalDisposal

Caption: Decision workflow for the proper disposal of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

References

  • Daniels Health. (2025, May 21).
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Texas Woman's University.
  • Sigma-Aldrich. (2025, November 6).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, July 15).
  • U.S. Environmental Protection Agency. (2025, March 28).
  • Clean Management Environmental Group. (2022, September 13).
  • Tetra Tech. (2022, July 12).
  • NSW Environment Protection Authority. (2024, April 15). Chemical wastes.
  • U.S. Environmental Protection Agency. (2025, March 28).
  • LabManager. (2022, March 24).
  • AFG Bioscience LLC. (2016, April 1).
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Occupational Safety and Health Administr
  • Angene Chemical. (2025, October 19).
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  • Fisher Scientific. (2025, December 22).
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Fisher Scientific. (2025, December 22).
  • American Chemistry Council.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • Flinn Scientific. (2024, October 7).
  • Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 2-chloro-N-(1-phenylethyl)acetamide.
  • Ing. Petr Švec - PENTA s.r.o. (2023, March 30).

Sources

Handling

Essential Safety and Operational Guide for Handling (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, immediate safety and logistical information for handling (S)-N-[1-(Methoxymethyl)-2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, immediate safety and logistical information for handling (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide. As a novel compound, specific safety data may not be extensively documented. Therefore, this guidance is synthesized from established protocols for structurally similar acetamide-based compounds and general principles of laboratory safety. It is imperative to treat this compound with the caution required for all new chemical entities.

The primary hazards associated with structurally similar chemicals include potential skin, eye, and respiratory irritation.[1] Some related compounds also suggest the possibility of acute toxicity.[1] This guide is designed to provide a self-validating system of protocols to minimize exposure and ensure safe handling from receipt to disposal.

Core Safety Directives

A thorough review of this guide and the most relevant Safety Data Sheet (SDS) for a similar compound is mandatory before commencing any work.[1] All handling of this compound, in both solid and solution form, should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are the most critical barriers to preventing chemical exposure. The following table outlines the minimum required PPE for handling (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide.

Protection Level Equipment Specifications & Use Case
Minimum PPE Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe ShoesRequired for all work in a laboratory where chemical hazards are present.[1]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental splashes. Double gloving is recommended for enhanced safety. Contaminated gloves should be removed and replaced immediately.[1]
Eye and Face Protection Chemical Splash GogglesRequired to protect against liquid splashes and chemical vapors.[1]
Face Shield (worn over goggles)Recommended when there is a significant risk of splashing, such as during the transfer of large volumes or when conducting reactions under pressure.[1]
Respiratory Protection Chemical Fume HoodAll handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
RespiratorRequired if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[1]
Operational Workflow: From Bench to Disposal

The following procedural flowchart outlines the essential steps for safely handling (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide throughout its lifecycle in the laboratory. Adherence to this workflow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare & Verify Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh handle_solution Prepare Solutions in Fume Hood handle_weigh->handle_solution post_decon Decontaminate Work Area & Glassware handle_solution->post_decon post_waste Segregate & Label Chemical Waste post_decon->post_waste post_dispose Dispose of Waste via Licensed Service post_waste->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Procedures
  • Pre-Operational Checks:

    • Consult the most relevant Safety Data Sheet (SDS) for a structurally analogous compound to understand potential hazards.

    • Ensure all required PPE is readily available and in good condition.[1]

    • Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Handling of Solid Compound:

    • If working with the solid form, perform all weighing and transfers within the fume hood to prevent the inhalation of dust particles.[1]

    • Use a tared, sealed container to minimize the need for open transfers.[1]

    • Avoid the formation of dust during handling.[2][3]

  • Preparation of Solutions:

    • All solutions should be prepared inside the fume hood.

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

  • Spill: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not let the product enter drains.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Chemical Waste: All waste containing (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, including contaminated consumables like gloves and bench paper, must be disposed of as hazardous chemical waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Disposal Service: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][7]

References

  • Essential Safety and Operational Guide for Handling 2-chloro-N-(1-phenylethyl)acetamide. Benchchem.
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • Acetamide - SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - N-(2-ACETYL-PHENYL)-ACETAMIDE. ChemicalBook.
  • SAFETY D

Sources

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